molecular formula C28H41N7O9 B12831338 PAR4 (1-6) (human)

PAR4 (1-6) (human)

Cat. No.: B12831338
M. Wt: 619.7 g/mol
InChI Key: VTCFYKYDKDAJKZ-UHFFFAOYSA-N
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Description

PAR4 (1-6) (human), with the amino acid sequence GYPGQV , is the endogenous tethered ligand peptide derived from the proteolytic cleavage of Protease-Activated Receptor 4 (PAR4) . This receptor is a G-protein coupled receptor (GPCR) expressed on human platelets, the vascular endothelium, and various other cell types . This peptide acts as a potent PAR4 agonist, mimicking the receptor's native activation mechanism. Unlike thrombin, which activates PAR4 through proteolytic cleavage at Arg47/Gly48, this synthetic peptide readily activates both wild-type and mutant PAR4 independent of proteolysis, making it an essential tool for dissecting PAR4-specific signaling pathways . In research, PAR4 (1-6) is primarily used to study sustained thrombin signaling in platelets, which is critical for stable thrombus formation and procoagulant activity . Its application extends to investigating PAR4's role in other physiological and pathophysiological processes, including inflammation, platelet-leukocyte interactions, and gastrointestinal motility . By providing a selective means to activate PAR4, this reagent enables the exploration of its unique signaling kinetics and its potential as a therapeutic target for thrombotic and inflammatory diseases .

Properties

IUPAC Name

2-[[5-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFYKYDKDAJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Biology and Biochemistry of Human Par4

Gene and Protein Expression Profiles of Human PAR4

The expression of the PAR4 gene and its corresponding protein is widespread but varies significantly across different tissues and cellular contexts, indicating a tightly regulated system.

PAR4 is expressed in a variety of human tissues. Northern blot analysis has shown high levels of PAR4 mRNA in the lung, pancreas, thyroid, testis, and small intestine. pnas.orgnih.govmdpi.com Moderate expression is also detected in tissues such as the placenta, skeletal muscle, lymph nodes, adrenal gland, prostate, uterus, and colon. nih.gov In contrast, it is not typically expressed in the brain, kidney, or spinal cord. uniprot.org

At the cellular level, PAR4 is prominently found in key vascular and immune cells. These include platelets, endothelial cells, vascular smooth muscle cells, and leukocytes like monocytes and neutrophils. nih.govthieme-connect.com Its ubiquitous cytoplasmic expression is noted across many normal tissues. proteinatlas.org

Table 1: Tissue Distribution of Human PAR4 mRNA
Expression LevelTissuesReference
HighLung, Pancreas, Thyroid, Testis, Small Intestine pnas.orgnih.govmdpi.com
ModeratePlacenta, Skeletal Muscle, Lymph Nodes, Adrenal Gland, Prostate, Uterus, Colon nih.gov
Not DetectedBrain, Kidney, Spinal Cord, Peripheral Blood Leukocytes uniprot.org

The expression of PAR4 is often altered in disease states, particularly in cancer. Its expression is diminished in a majority of renal cell carcinoma specimens and is also found to be decreased in endometrial tumors, lung cancer, neuroblastoma, and certain leukemias. atlasgeneticsoncology.org Down-regulation of PAR4 has also been associated with breast cancer, nasopharyngeal tumors, and glioblastoma, often correlating with therapy resistance and reduced patient survival. atlasgeneticsoncology.orgiiarjournals.org Conversely, increased expression of PAR4 has been observed in colorectal cancer tissues compared to normal tissues. nih.gov

The regulation of PAR4 expression is complex and influenced by various stimuli. In vascular smooth muscle cells and monocytes, PAR4 expression can be dynamically upregulated by factors associated with thromboinflammation, such as thrombin, angiotensin II, sphingosine-1-phosphate (S1P), high glucose, and redox stress. thieme-connect.com Epigenetic mechanisms, such as DNA hypomethylation at the F2RL3 gene locus, are also linked to increased PAR4 gene and protein expression. frontiersin.org In human platelets, racial differences in PAR4 protein expression have been noted, with platelets from Black individuals showing slightly higher levels of PAR4 mRNA and protein compared to those from White individuals. nih.gov

Table 2: Differential Expression of Human PAR4 in Cancer
Cancer TypeExpression ChangeReference
Renal Cell CarcinomaDecreased atlasgeneticsoncology.org
Endometrial TumorsDecreased atlasgeneticsoncology.org
Lung CancerDecreased atlasgeneticsoncology.org
NeuroblastomaDecreased atlasgeneticsoncology.org
Breast CancerDecreased atlasgeneticsoncology.orgiiarjournals.org
GlioblastomaDecreased atlasgeneticsoncology.org
Colorectal CancerIncreased nih.gov

Structural Domains and Functional Motifs of Human PAR4

The PAR4 protein contains several well-defined structural domains and motifs that are crucial for its function, including its role in apoptosis and cellular signaling. researchgate.net These domains mediate protein-protein interactions, subcellular localization, and the protein's selective effects on cancer cells. atlasgeneticsoncology.orgiiarjournals.org

Located at the C-terminal region of the PAR4 protein, the leucine (B10760876) zipper domain is essential for its pro-apoptotic activity. atlasgeneticsoncology.orgiiarjournals.org This domain functions as a primary site for protein-protein interactions, allowing PAR4 to form dimers with itself or other proteins. iiarjournals.org The interaction of the leucine zipper domain with the zinc finger domains of proteins like atypical protein kinase C (aPKC) and the Wilms' tumor suppressor protein (WT1) is critical for its function. massey.ac.nzuth.edu For instance, the binding of PAR4 to WT1 through this domain can lead to the transcriptional repression of the anti-apoptotic protein Bcl-2. atlasgeneticsoncology.org Deletion of the leucine zipper domain has been shown to eliminate the pro-apoptotic function of PAR4. molbiolcell.org

A key functional region within PAR4 is the "Selective for Apoptosis of Cancer Cells" (SAC) domain. atlasgeneticsoncology.orgiiarjournals.org In human PAR4, this domain corresponds to amino acids 147-206. atlasgeneticsoncology.org The SAC domain is responsible for the unique ability of PAR4 to selectively induce apoptosis in cancer cells while leaving normal cells largely unaffected. atlasgeneticsoncology.orgnih.gov Remarkably, this core domain is both necessary and sufficient to trigger apoptosis in cancer cells. nih.gov Its apoptotic function is independent of the leucine zipper domain and can induce cell death even in cancer cells that were previously resistant to the full-length PAR4 protein. nih.govnih.gov

The subcellular localization of PAR4 is tightly controlled by specific signal sequences, which is critical for its function. The protein contains two putative nuclear localization sequences (NLS) in its N-terminal region and a nuclear export sequence (NES) located within the C-terminal leucine zipper domain. atlasgeneticsoncology.orgiiarjournals.orgresearchgate.net

Immunocytochemical analysis shows that PAR4 is predominantly found in the cytoplasm in normal cells, but is localized in both the cytoplasm and the nucleus in most cancer cell lines. atlasgeneticsoncology.org The second NLS, termed NLS2, is essential for the translocation of PAR4 into the nucleus. researchgate.netnih.gov This nuclear entry is a prerequisite for its ability to suppress the NF-κB pathway and induce apoptosis. iiarjournals.orgnih.gov Deletion of NLS2, but not NLS1, impairs the nuclear translocation and apoptotic function of PAR4. researchgate.net The NES facilitates the export of the protein from the nucleus back into the cytoplasm, allowing for dynamic regulation of its location and activity. iiarjournals.org

Table 3: Key Structural and Functional Domains of Human PAR4
Domain/MotifLocationFunctionReference
Leucine Zipper (LZ) DomainC-terminusMediates protein-protein interactions (e.g., with aPKC, WT1); essential for pro-apoptotic sensitization. atlasgeneticsoncology.orgiiarjournals.orgmassey.ac.nzuth.edumolbiolcell.org
Selective for Apoptosis of Cancer Cells (SAC) DomainCentral region (aa 147-206)Induces apoptosis selectively in cancer cells; sufficient for apoptosis induction. atlasgeneticsoncology.orgiiarjournals.orgnih.govnih.gov
Nuclear Localization Sequence 1 (NLS1)N-terminal region (aa 24-29)Putative role in nuclear import; function not fully defined. researchgate.netresearchgate.net
Nuclear Localization Sequence 2 (NLS2)Central region (aa 147-163)Essential for nuclear translocation and subsequent apoptosis induction. researchgate.netnih.govresearchgate.net
Nuclear Export Signal (NES)C-terminus (within LZ domain)Mediates export from the nucleus to the cytoplasm. iiarjournals.orgresearchgate.net

Compound and Protein Name Index

NameType
Angiotensin IIPeptide Hormone
Bcl-2Protein
F2RL3Gene
NF-κBProtein Complex
PAR4 (Protease-Activated Receptor 4) / PAWRProtein
aPKC (atypical Protein Kinase C)Protein
Sphingosine-1-phosphate (S1P)Signaling Lipid
ThrombinProtein (Enzyme)
WT1 (Wilms' Tumor Suppressor Protein)Protein

Pleckstrin-Homology (PH)-Binding Motif Characterization

Recent research has identified a crucial pleckstrin-homology (PH)-binding motif within the C-terminal tail of human Protease-Activated Receptor 4 (PAR4). nih.govresearchgate.netdntb.gov.uamdpi.commdpi.com This motif serves as a docking site for various PH domain-containing signaling proteins, playing a significant role in cellular processes, particularly in the context of cancer. nih.govresearchgate.netmdpi.com The association of PAR4 with these proteins, such as Akt/PKB, Gab1, and Sos1, initiates distinct downstream signaling networks. nih.govresearchgate.netdntb.gov.ua

The functionality of this PH-binding domain is highly specific, as demonstrated by site-directed mutagenesis studies. Point mutations at key residues within the C-tail of PAR4 have been shown to disrupt the interaction with PH-containing proteins. nih.govdntb.gov.ua Specifically, mutations F347L and D349A abrogate the association between PAR4 and its signaling partners, whereas the E346A mutation does not have the same effect. nih.govdntb.gov.ua This highlights the critical role of specific amino acid residues in maintaining the structural integrity and binding capability of the PH-binding motif. nih.gov The identification of this motif has provided a new platform for designing therapeutic interventions, such as backbone cyclic peptides like Pc(4-4), which target the PAR4 PH-binding domain to inhibit its oncogenic activities. nih.govdntb.gov.uamdpi.com

Table 1: Key Residues in the Human PAR4 PH-Binding Motif

Residue Mutation Effect on Protein Association Reference
Phe347 F347L Abrogates association nih.gov, dntb.gov.ua
Asp349 D349A Abrogates association nih.gov, dntb.gov.ua
Glu346 E346A No effect on association nih.gov, dntb.gov.ua

Post-Translational Modification Sites (e.g., Phosphorylation)

The function and regulation of human PAR4 are significantly influenced by post-translational modifications, including glycosylation, ubiquitination, and, most notably, phosphorylation. mdpi.comfrontiersin.orgnih.govoncotarget.com Glycosylation occurs as PAR4 is transported from the endoplasmic reticulum through the Golgi apparatus, a necessary step for its proper membrane trafficking. mdpi.comnih.gov Furthermore, PAR4 can be regulated by ubiquitination, which can impact its protein levels. oncotarget.com

Phosphorylation is a key mechanism for regulating PAR4 signaling and desensitization. frontiersin.org7tmantibodies.com The intracellular domains of PAR4 contain several potential phosphorylation sites for various kinases. pnas.orgresearchgate.net Compared to other PARs like PAR1 and PAR2, PAR4 has fewer serine/threonine sites on its C-terminal tail, suggesting that phosphorylation may not be the primary mechanism for its internalization. frontiersin.org However, specific phosphorylation events are crucial for its activity. For instance, Protein Kinase A (PKA) can phosphorylate human PAR4 at Threonine 163 (T163), which is essential for inducing apoptosis. researchgate.netnih.gov Conversely, phosphorylation by other kinases like Akt/PKB can inhibit its apoptotic function. oncotarget.comresearchgate.net Casein kinase-2 (CK2) has also been shown to phosphorylate PAR4 at Serine 231 (S231), which impairs apoptosis. researchgate.net The phosphorylation of several carboxyl-terminal serine and threonine residues is also involved in regulating receptor desensitization and internalization. 7tmantibodies.com

Table 2: Known Phosphorylation Sites in Human PAR4

Phosphorylation Site Kinase Functional Consequence Reference
Thr163 Protein Kinase A (PKA) Activation of apoptotic function researchgate.net, nih.gov
Ser231 Casein Kinase 2 (CK2) Impairs apoptosis researchgate.net
Ser228 Protein Kinase B (PKB/Akt) Inactivates Par-4 (human ortholog site) researchgate.net
Ser366/Ser369 Unknown Receptor desensitization and internalization 7tmantibodies.com
Ser374/Thr379 Unknown Receptor desensitization and internalization 7tmantibodies.com
Ser381/Ser382 Unknown Receptor desensitization and internalization 7tmantibodies.com
Serine in SGR sequence (3rd intracellular loop) Protein Kinase C (potential) Potential signaling termination pnas.org
Serine in SPGD sequence (C-terminal region) Casein Kinase II (potential) Potential signaling termination pnas.org

Receptor Cleavage and Tethered Ligand Generation in Human PAR4

Role of the N-terminal Tethered Ligand Sequence (e.g., GYPGQV)

Upon proteolytic cleavage at the Arg47/Gly48 site, a new N-terminus is exposed, which functions as a "tethered ligand". pnas.orgnih.govstjohnslabs.comuniprot.org This tethered ligand sequence for human PAR4 is Gly-Tyr-Pro-Gly-Gln-Val (GYPGQV). pnas.orgmdpi.comresearchgate.netinterchim.fr This hexapeptide remains attached to the receptor and subsequently binds intramolecularly to the receptor's body, causing a conformational change that initiates intracellular signaling. nih.govacs.org

The binding of the GYPGQV tethered ligand is thought to occur within a pocket formed by the receptor's extracellular loops and transmembrane domains. ashpublications.orgdiva-portal.org Specifically, the second extracellular loop is considered a critical region for this interaction. nih.govmdpi.com Studies have also implicated transmembrane domains 3 (TM3) and 7, as well as extracellular loop 3 (ECL3), in forming the ligand binding site. ashpublications.org The interaction between the tethered ligand and the receptor body activates G-protein coupling, primarily through Gq and G12/13 pathways, leading to downstream events like phospholipase C activation and intracellular calcium mobilization. nih.govmdpi.comnih.gov Synthetic peptides with the GYPGQV sequence can act as agonists and directly activate the receptor, bypassing the need for proteolytic cleavage. pnas.orgresearchgate.net Interestingly, even before cleavage, the tethered ligand sequence may be localized near its binding pocket, suggesting it is conformationally poised for activation. ashpublications.org

Intracellular Signaling Cascades Mediated by Human Par4

G-Protein Coupling and Activation Pathways

Upon activation by its tethered ligand, PAR4 undergoes a conformational change that allows it to interact with and activate specific intracellular G-proteins. mdpi.com This interaction is the crucial first step in transducing the extracellular signal into a cellular response. The primary signaling pathways initiated by PAR4 involve the Gαq/11 and Gα12/13 subfamilies. nih.govnih.gov

Gαq/11-Dependent Signaling

A predominant signaling pathway for PAR4 involves its coupling to the Gαq/11 family of G-proteins. researchgate.netnih.govnih.gov Activation of Gαq/11 by PAR4 leads to the stimulation of its primary effector, Phospholipase Cβ (PLCβ). nih.govnih.gov This G-protein is a key mediator of signals that lead to increases in intracellular calcium concentration and the activation of protein kinase C (PKC). nih.govacs.org Studies in human platelets have demonstrated that Gαq plays a major role in cellular responses following PAR4 activation. nih.gov The Gαq/11-dependent pathway is fundamental for processes such as platelet activation and aggregation. nih.gov

Gα12/13-Dependent Signaling

In addition to Gαq/11, human PAR4 also couples to the Gα12/13 subfamily of G-proteins. nih.govnih.gov This pathway is distinctly involved in regulating cytoskeletal dynamics. frontiersin.org Upon PAR4 activation, Gα12/13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). researchgate.netnih.gov These RhoGEFs, in turn, activate the small GTPase RhoA. researchgate.net The Gα12/13-RhoA signaling axis is a hallmark of platelet activation, responsible for inducing the rapid change in platelet shape that is critical for aggregation and thrombus formation. nih.govresearchgate.net

Gαi/o Pathway Considerations

The involvement of the Gαi/o pathway in human PAR4 signaling is less definitive and appears to be cell-type specific. Several studies conducted on human platelets explicitly state that PAR4 does not couple to the Gαi/o signaling pathway. nih.govmdpi.comnih.gov This distinguishes it from PAR1, another thrombin receptor on platelets, which does signal through Gαi/o. nih.gov However, research in other cell types suggests potential PAR4-Gαi/o coupling. For instance, in bovine arterial endothelial cells, PAR4 has been shown to utilize Gαi signaling to mediate nitric oxide production. frontiersin.org Furthermore, in the context of inflammation and neuropathic pain, evidence suggests that PAR4 may preferentially couple to Gαi/o to activate the PI3K-Akt pathway in sensory neurons. nih.gov

G-Protein FamilyCoupling to Human PAR4Primary Downstream Effector(s)Key Cellular Response(s)
Gαq/11EstablishedPhospholipase Cβ (PLCβ)Calcium mobilization, Platelet activation
Gα12/13EstablishedRhoGEFs (leading to RhoA activation)Platelet shape change, Cytoskeletal rearrangement
Gαi/oContext-dependent/ControversialAdenylyl cyclase (inhibition), PI3KPrimarily observed in non-platelet cell types (e.g., endothelial cells, neurons)

Downstream Effector Molecule Activation

The activation of G-proteins by PAR4 initiates a cascade of intracellular signaling by modulating the activity of various effector enzymes and second messengers. These downstream events ultimately orchestrate the specific physiological responses attributed to PAR4 activation.

Phospholipase C (PLCβ) and Lipid Metabolite Generation (IP3, DAG)

The PAR4-Gαq/11 signaling axis directly leads to the activation of Phospholipase Cβ (PLCβ). nih.govnih.gov PLCβ is a membrane-associated enzyme that catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govwikipedia.org This enzymatic cleavage generates two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govyoutube.com This rapid increase in intracellular Ca2+ concentration is a crucial signal for many cellular processes, including platelet granule secretion. acs.org DAG remains in the plasma membrane, where it functions as a docking site and activator for other signaling proteins, most notably Protein Kinase C. nih.govyoutube.com

Protein Kinase C (PKC) Isoform Activation

The generation of DAG, in concert with the rise in intracellular Ca2+ concentration, leads to the activation of various isoforms of Protein Kinase C (PKC). nih.govyoutube.com PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, thereby regulating their activity. nih.gov In human platelets, the activation of PKC is a central event in the signaling cascade that promotes platelet aggregation and secretion. nih.gov Different PKC isoforms can have distinct and even opposing roles in regulating platelet function. nih.gov For example, PKCα is considered an essential positive regulator of granule secretion and thrombus formation. nih.gov The PAR4-mediated sustained activation of PKC is thought to be crucial for stabilizing platelet aggregates. nih.gov

Effector MoleculeActivating PathwayProducts/Second MessengersSubsequent Cellular Event(s)
Phospholipase Cβ (PLCβ)PAR4 → Gαq/11Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG)Hydrolysis of PIP2
Inositol 1,4,5-trisphosphate (IP3)Generated by PLCβN/AMobilization of intracellular Ca2+ from the endoplasmic reticulum
Diacylglycerol (DAG)Generated by PLCβN/ARecruitment and activation of Protein Kinase C (PKC) isoforms
Protein Kinase C (PKC)Activated by DAG and Ca2+N/APhosphorylation of substrate proteins, leading to granule secretion and platelet aggregation
RhoAPAR4 → Gα12/13 → RhoGEFsN/ARegulation of actin cytoskeleton, inducing platelet shape change

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2, p38)

Activation of the human Protease-Activated Receptor 4 (PAR4) by its activating peptide, PAR4 (1-6), initiates signaling cascades that culminate in the activation of Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK. These kinases play a pivotal role in regulating a multitude of cellular processes.

Research utilizing a library of synthetic peptides derived from the canonical PAR4 agonist peptide, AYPGKF-NH2, has shed light on the prerequisites for MAPK activation. Studies have demonstrated a direct correlation between the ability of a PAR4-agonist peptide to induce Gαq/11-coupled calcium signaling and its capacity to trigger the phosphorylation of p44/42 MAPK (ERK1/2). Peptides that were ineffective at stimulating PAR4-dependent calcium mobilization were consequently unable to activate the MAPK pathway. nih.gov This suggests that the calcium signal is an essential upstream event for the activation of the ERK1/2 branch of the MAPK cascade following PAR4 stimulation.

In addition to the ERK1/2 pathway, PAR4 activation has been shown to engage the p38 MAPK signaling pathway. In human lung endothelial cells, stimulation with a PAR4-activating peptide leads to the formation of distinct actin fiber arrangements, a process mediated by p38 MAPK. researchgate.net This indicates that in specific cell types, PAR4 signaling preferentially utilizes the p38 MAPK pathway to induce cytoskeletal rearrangements. The differential engagement of ERK1/2 and p38 may contribute to the diverse cellular responses elicited by PAR4 activation.

PI3K/Akt Signaling Pathway Involvement

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of PAR4 activation. Stimulation of PAR4 with its activating peptide leads to the phosphorylation and subsequent activation of Akt, a serine/threonine kinase that governs cell survival, proliferation, and metabolism.

Interestingly, the mechanisms of PAR4-mediated Akt activation appear to be context-dependent. Some studies suggest that PAR4 can induce Akt phosphorylation through pathways that are independent of PI3 kinase. nih.gov For instance, in platelets, high concentrations of a pan-PI3 kinase inhibitor were required to abolish PAR4-agonist-induced Akt phosphorylation, suggesting that at lower concentrations, which are sufficient to inhibit PI3K isoforms, PAR4 can still signal to Akt. nih.gov

However, a significant body of evidence points towards a crucial role for the purinergic receptor P2Y12 in facilitating PI3K-dependent Akt activation downstream of PAR4. nih.govnih.gov Upon activation by its agonist peptide, PAR4 can form heterodimers with the P2Y12 receptor. nih.govashpublications.orgresearchgate.net This receptor crosstalk is a key event that enables the recruitment of β-arrestin and the subsequent activation of the PI3K/Akt pathway. nih.gov The internalization of the PAR4-P2Y12 heterodimer is required for sustained Akt activation. nih.gov This highlights a sophisticated mechanism of signal integration where PAR4 signaling is amplified and diversified through its interaction with other G protein-coupled receptors.

Rho GTPase Pathway Dynamics

The Rho family of small GTPases, including RhoA, are master regulators of the actin cytoskeleton and are intimately involved in cell shape changes, adhesion, and migration. Activation of human PAR4 by its agonist peptide engages the Rho GTPase pathway, primarily through its coupling to Gα12/13 G proteins. nih.gov

Upon stimulation, PAR4 activates Rho guanine nucleotide exchange factors (GEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation. nih.gov Activated RhoA then engages its downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), to promote the assembly of actin stress fibers and focal adhesions. This signaling axis is fundamental for the characteristic shape change observed in platelets upon PAR4 activation, a critical step in thrombus formation. nih.gov

The table below summarizes the key signaling pathways activated by PAR4 (1-6) and their primary functions.

Signaling PathwayKey MediatorsPrimary Cellular Function
MAPKERK1/2, p38Gene expression, proliferation, cytoskeletal rearrangement
PI3K/AktPI3K, AktCell survival, proliferation, metabolism
Rho GTPaseGα12/13, RhoA, ROCKCell shape change, cytoskeletal organization

Beta-Arrestin Recruitment and Scaffolding Functions

Beta-arrestins (β-arrestins) are versatile adaptor proteins that were initially discovered for their role in desensitizing G protein-coupled receptors (GPCRs). However, they are now recognized as crucial scaffolding proteins that can initiate G protein-independent signaling pathways. Activation of PAR4 by its agonist peptide leads to the recruitment of both β-arrestin-1 and β-arrestin-2. nih.gov

The recruitment of β-arrestins to the activated PAR4 receptor is a key event that can lead to biased signaling, where certain downstream pathways are preferentially activated over others. Studies using modified PAR4-activating peptides have shown that it is possible to uncouple Gαq/11-mediated calcium signaling from β-arrestin recruitment. nih.govbiorxiv.org For example, a peptide with a D-tyrosine in the second position (AyPGKF-NH2) was unable to stimulate calcium signaling but could still recruit β-arrestins. researchgate.net

Furthermore, β-arrestins act as scaffolds to assemble signaling complexes. In the context of PAR4 signaling, β-arrestin recruitment is intimately linked to the activation of the Akt pathway. researchgate.net The formation of a heterodimer between PAR4 and the P2Y12 receptor is a critical prerequisite for the efficient recruitment of β-arrestin-2 to PAR4, which then facilitates sustained Akt signaling. nih.govashpublications.org This β-arrestin-mediated scaffolding of signaling intermediates on intracellular vesicles following receptor internalization points to a mechanism for temporal and spatial control of PAR4 signaling. nih.gov

Inter-Pathway Cross-Talk and Synergistic Signaling

Interaction with Purinergic Receptors (e.g., P2Y12)

A critical aspect of PAR4 signaling is its extensive cross-talk with other receptor systems, most notably the purinergic P2Y12 receptor, an ADP-responsive GPCR that is highly expressed on platelets. This interaction is not merely additive but results in synergistic signaling that is essential for robust physiological responses.

Upon activation by its agonist peptide, PAR4 forms a direct physical association with the P2Y12 receptor, leading to the formation of a heterodimer. nih.govnih.govashpublications.orgresearchgate.net The formation of this PAR4-P2Y12 complex is a dynamic process that is promoted by PAR4 agonists and inhibited by P2Y12 antagonists. nih.gov

This heterodimerization has profound consequences for downstream signaling. As detailed in previous sections, the PAR4-P2Y12 complex is crucial for the recruitment of β-arrestin-2 to PAR4, which in turn serves as a scaffold for the PI3K-dependent activation of Akt. nih.govnih.gov This sustained Akt signaling is vital for the stabilization of platelet thrombi. The internalization of the activated PAR4-P2Y12 heterodimer into endosomes is a key step in this process, as it provides a platform for the assembly of the β-arrestin-Akt signaling complex. nih.gov

Transactivation of Receptor Tyrosine Kinases (e.g., EGFR)

Activation of human PAR4 can lead to the transactivation of receptor tyrosine kinases (RTKs), a process where a G protein-coupled receptor (GPCR) like PAR4 stimulates the activity of an RTK in the absence of the RTK's cognate ligand. This crosstalk significantly broadens the signaling repertoire of PAR4, linking it to pathways that control cell growth, proliferation, and differentiation. A primary example of this phenomenon is the transactivation of the Epidermal Growth Factor Receptor (EGFR).

The mechanisms underlying PAR4-mediated EGFR transactivation are multifaceted and often cell-type specific. A common pathway involves the activation of intracellular non-receptor tyrosine kinases, particularly from the Src family. researchgate.net Upon PAR4 activation, Src kinases can be recruited and activated, leading to the phosphorylation of the EGFR at specific tyrosine residues in its cytoplasmic domain. researchgate.net This mimics ligand-induced activation and initiates downstream EGFR signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38 MAPK. researchgate.netnih.gov

In some cellular contexts, this transactivation is mediated by the proteolytic release of membrane-anchored EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF). ahajournals.org This process, known as ectodomain shedding, is often dependent on the activation of matrix metalloproteinases (MMPs). ahajournals.org Activation of PAR4 can trigger a signaling cascade that leads to MMP activation, subsequent cleavage and release of HB-EGF, which then binds to and activates EGFR in an autocrine or paracrine fashion. ahajournals.org

Research in various cell types has elucidated specific aspects of this pathway. For instance, in cardiomyocytes, PAR4 activation has been shown to transactivate both EGFR and another member of the ErbB family, ErbB2, through a Src-dependent mechanism that leads to the sustained activation of ERK and p38-MAPK. researchgate.net Similarly, studies in A549 lung alveolar epithelial cells demonstrated that PAR4 agonists induce EGFR phosphorylation, a response that is sensitive to Src family kinase inhibitors like PP2. researchgate.net Beyond EGFR, PAR4 has also been implicated in the transactivation of other RTKs, such as the c-Met receptor in atrial cardiomyocytes, highlighting a broader role for PAR4 in integrating cellular signals with pathways controlling inflammation, cell growth, and metabolism. nih.gov

Table 1: Research Findings on PAR4-Mediated Transactivation of Receptor Tyrosine Kinases
Cell TypeTransactivated RTKKey MediatorsDownstream EffectReference
Mouse CardiomyocytesEGFR, ErbB2Src kinaseSustained activation of ERK and p38-MAPK researchgate.net
Human A549 Lung CellsEGFRSrc kinasePhosphorylation of EGFR at Y1173 researchgate.net
Human Atrial Cardiomyocytesc-MetNot fully elucidatedActivation of CaMKII/AKT/mTOR signaling nih.gov
Vascular Smooth Muscle Cells (inferred)EGFRMatrix Metalloproteinase (MMP), HB-EGFERK activation, cell migration ahajournals.org

Modulation by Cyclic Nucleotides (cAMP, cGMP)

The signaling output of human PAR4 is subject to modulation by the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These cyclic nucleotides are key regulators of numerous cellular processes, and their levels are tightly controlled by the synthetic enzymes adenylyl and guanylyl cyclases, and the degradative enzymes known as phosphodiesterases (PDEs). nephrojournal.com In the context of PAR4 signaling, particularly in human platelets, cAMP and cGMP predominantly exert an inhibitory effect.

Elevation of intracellular cAMP and cGMP levels, for example by agents like prostacyclin and nitric oxide, respectively, broadly inhibits platelet activation triggered by PAR4 agonists. nih.gov This inhibition manifests as a reduction in key platelet responses such as aggregation, calcium mobilization, and dense granule release. nih.gov The mechanism of inhibition involves the activation of cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), which phosphorylate a range of downstream targets to suppress the signaling cascades initiated by PAR4.

Interestingly, there are distinctions in how cyclic nucleotides affect PAR1 and PAR4 signaling pathways. While both are inhibited, the sensitivity of PAR4-mediated responses to cyclic nucleotide elevation points to specific regulatory nodes. Research has shown that the inhibition of PAR4-induced platelet activation relies on the regulation of both calcium mobilization and dense granule release. This is in contrast to PAR1, where inhibition is predominantly dependent on the regulation of dense granule release. nih.gov

Furthermore, significant crosstalk exists between the cGMP and cAMP signaling pathways, which can indirectly modulate PAR4 activity. For example, cGMP can regulate cAMP levels by interacting with specific phosphodiesterases. nih.govmdpi.com cGMP can competitively inhibit PDE3, an enzyme that degrades cAMP, thereby leading to an increase in cAMP levels and enhanced inhibition of PAR4-mediated platelet function. Conversely, cGMP can allosterically activate PDE2, which hydrolyzes cAMP, potentially dampening the inhibitory signals in specific cellular compartments. nih.govmdpi.com This intricate interplay allows for fine-tuning of the PAR4 signaling response based on the cellular context and the presence of other signaling molecules.

Table 2: Inhibitory Effects of Cyclic Nucleotide Elevating Agents on PAR4-Mediated Human Platelet Aggregation
AgentMechanism of ActionTarget Cyclic NucleotideEC₅₀ for Inhibition (µM)Reference
ForskolinActivates adenylyl cyclasecAMP1.2 - 2.1 nih.gov
YC-1Activates guanylyl cyclasecGMP31 - 33 nih.gov
Dibutyryl-cAMPMembrane-permeable cAMP analogcAMP57 - 150 nih.gov
8-pCPT-cGMPMembrane-permeable cGMP analogcGMP220 - 410 nih.gov

Integration with Integrin Outside-In Signaling

PAR4 signaling is intricately integrated with the signaling pathways of integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. This crosstalk is particularly critical in platelets, where it forms a crucial amplification loop for thrombus formation and stabilization. nih.gov The integration occurs through a bidirectional signaling process, commonly referred to as "inside-out" and "outside-in" signaling. haematologica.orghaematologica.org

Initially, the activation of PAR4 by its agonist initiates an "inside-out" signaling cascade. This GPCR-mediated pathway leads to the activation of downstream effectors that ultimately impinge on the cytoplasmic tails of platelet integrins, most notably αIIbβ3. haematologica.org This inside-out signal induces a conformational change in the integrin's extracellular domain, switching it from a low-affinity to a high-affinity state for its ligands, such as fibrinogen. nih.govhaematologica.org

Once the activated integrin binds to its ligand, it triggers "outside-in" signaling. haematologica.org This process involves the clustering of ligand-bound integrins and the recruitment of a large complex of signaling and cytoskeletal proteins to the integrin's cytoplasmic domain. mdpi.com Key components of this "integrin adhesome" include non-receptor tyrosine kinases like Src and Syk. haematologica.org The outside-in signal propagates back into the cell, leading to robust cellular responses including platelet spreading, stabilization of adhesion, further granule secretion, and clot retraction. nih.gov

Cellular and Physiological Functions Associated with Human Par4 Activation

Regulation of Platelet Activation and Aggregation

Human platelets express two types of protease-activated receptors for thrombin: PAR1 and PAR4. mdpi.com Activation of these receptors is a critical event in the formation of a hemostatic plug or a pathological thrombus. ahajournals.org PAR4 is a key player in this process, contributing to the full spectrum of platelet responses required for stable clot formation.

Thrombin is the most potent activator of platelets, and its effects are mediated primarily through PAR1 and PAR4. jci.org PAR4 is considered a lower-affinity receptor for thrombin compared to PAR1. ovid.com Consequently, PAR1 is responsible for the initial platelet response at low thrombin concentrations, whereas PAR4 is engaged at higher concentrations of thrombin, such as those found at the site of vascular injury where thrombin generation is robust. jci.orgnih.gov

Activation of PAR4 by thrombin or a specific PAR4 activating peptide (PAR4-AP) is sufficient to trigger the full range of platelet responses, including shape change, granule secretion, and aggregation. nih.gov The signaling initiated by PAR4 leads to a slow but prolonged increase in intracellular calcium, which underpins sustained platelet activation. nih.gov Studies have shown that while inhibiting PAR1 can delay platelet activation, the simultaneous inhibition of both PAR1 and PAR4 is required to completely block thrombin-induced platelet aggregation and secretion, even at high thrombin concentrations. jci.org This highlights the indispensable role of PAR4 in ensuring a complete and robust platelet response to thrombin.

PAR1 and PAR4 have distinct kinetic properties and signaling dynamics that are complementary, ensuring a well-regulated and effective hemostatic response. ahajournals.org

PAR1: As the high-affinity receptor, PAR1 is rapidly cleaved by minute amounts of thrombin, leading to a swift but transient signaling response. This is characterized by a sharp, temporary spike in intracellular calcium, which initiates platelet activation. nih.gov This rapid response is crucial for the initial stages of hemostasis. ahajournals.org

PAR4: In contrast, PAR4 requires higher thrombin concentrations for activation and exhibits slower cleavage kinetics. ovid.com This results in a delayed but much more sustained signaling output, including a prolonged elevation of intracellular calcium. nih.gov This sustained signaling is vital for the later stages of thrombus formation, promoting irreversible platelet aggregation and enhancing the stability of the clot. ahajournals.orgnih.gov

This dual-receptor system allows for a graded platelet response. Low levels of thrombin generation lead to a limited, PAR1-mediated activation, while high, localized thrombin concentrations engage PAR4 to secure and stabilize the thrombus. ahajournals.org Furthermore, PAR1 activation may facilitate the subsequent cleavage and activation of PAR4 by thrombin, showcasing a cooperative relationship between the two receptors. While PAR1 signaling can be amplified by the secondary release of ADP, PAR4 signaling appears to function independently of this feedback loop. nih.gov

Table 1: Comparison of PAR1 and PAR4 Functions in Human Platelets
FeaturePAR1PAR4Reference
Thrombin AffinityHighLow ahajournals.orgovid.com
Activation KineticsRapidSlow ahajournals.orgnih.gov
Signaling DurationTransientSustained nih.gov
Intracellular Ca2+ SignalRapid, transient spikeSlow, prolonged elevation
Primary RoleInitiation of platelet activationStabilization of thrombus ahajournals.org

Platelet activation culminates in the secretion of bioactive molecules stored within alpha and dense granules, which recruit additional platelets and promote coagulation. Activation of PAR4 is a potent trigger for the secretion of contents from both types of granules. nih.govacs.org

Dense granules contain small molecules such as ADP, ATP, and serotonin, which act as secondary agonists to amplify the platelet response. PAR4 activation effectively induces dense granule release. diva-portal.org Alpha granules store a wide array of larger molecules, including adhesive proteins and growth factors. Research shows that specific stimulation of PAR4 leads to robust secretion of Factor V from alpha granules, a critical component of the prothrombinase complex that accelerates thrombin generation. nih.gov Notably, PAR4 stimulation appears to induce a more significant release of Factor V compared to PAR1 activation, highlighting its specialized role in amplifying the coagulation cascade. nih.gov

Beyond aggregation and secretion, PAR4 activation is crucial for promoting platelet spreading and the development of a procoagulant surface, which are essential for stable thrombus formation and effective hemostasis. The sustained calcium signaling induced by PAR4 is required to achieve full platelet spreading on surfaces like fibrinogen.

A key aspect of procoagulant activity is the exposure of phosphatidylserine (PS) on the platelet surface. This negatively charged phospholipid provides a binding site for coagulation factors, facilitating the assembly of enzyme complexes (e.g., tenase and prothrombinase) and dramatically accelerating thrombin generation. nih.gov Studies have demonstrated that PAR4 signaling is a primary driver of PS exposure and subsequent platelet procoagulant activity. nih.govnih.gov Selective inhibition of PAR4, but not PAR1, has been shown to significantly impair thrombin generation and fibrin formation during thrombus development in human blood, underscoring the critical and specific role of PAR4 in linking platelet activation to the coagulation cascade. nih.gov

Modulation of Apoptosis

The role of Protease-Activated Receptor 4 (PAR4) in apoptosis is less defined than its function in platelets and appears to be highly context-dependent. While the predominant role of PAR4 activation in cancer biology is linked to cell proliferation and migration, some studies suggest a potential involvement in programmed cell death under specific circumstances.

The direct role of PAR4 activation in inducing cancer-selective apoptosis is not well-established, with much of the research pointing towards a pro-proliferative and pro-metastatic function in several types of cancer. For instance, PAR4 is aberrantly expressed in a majority of human colon cancer cell lines, and its activation with specific agonists leads to mitogenic responses and increased cell proliferation. nih.gov Similarly, in gastric cancer, the PAR4 gene (F2RL3) has been found to enhance cell activity, metastasis, and angiogenesis through the Rap1/MAPK signaling pathway. imrpress.comnih.gov These findings suggest that in many cancer contexts, PAR4 signaling is anti-apoptotic.

However, some evidence suggests a more complex, dual role. The signaling pathways associated with F2RL3 expression, such as the TGF-β pathway, are known to have multifaceted effects. In the early stages of cancer, this pathway can inhibit cancer development by promoting apoptosis, whereas in later stages, it often contributes to tumor progression and metastasis. imrpress.com This suggests that the effect of PAR4 activation on cancer cell survival may depend on the tumor stage and microenvironment.

Furthermore, evidence from non-cancerous cells indicates that PAR4 can be involved in pro-apoptotic signaling. Over-expression of wild-type PAR4 has been correlated with an increased sensitivity of cardiomyocytes to apoptosis, highlighting a potential mechanism for PAR4-mediated cell death in specific cell types. nih.gov The precise intracellular mechanisms by which PAR4 activation might lead to apoptosis in certain contexts remain an area of active investigation.

Table 2: Observed Effects of PAR4 Activation in Cancer Cells
Cancer TypeObserved EffectSignaling Pathway ImplicatedReference
Colorectal CancerPromoted proliferation and migrationERK1/2 nih.gov
Gastric CancerEnhanced metastasis, invasion, and angiogenesisRap1/MAPK imrpress.comnih.gov
Hepatocellular CarcinomaTriggered cell migrationCommon pro-migratory pathways nih.gov

Activation of Fas Death Receptor Pathway

Prostate Apoptosis Response-4 (PAR4) plays a significant role in initiating apoptosis through the extrinsic pathway by activating the Fas death receptor signaling cascade. The pro-apoptotic action of intracellular PAR4 is linked to its ability to induce the trafficking of both the Fas receptor (also known as CD95 or APO-1) and its cognate ligand, FasL, to the cell membrane. nih.gov This repositioning is a critical step, as it facilitates the aggregation of Fas receptors and the formation of a death-inducing signaling complex (DISC). nih.govmdpi.com

Upon translocation to the cell surface, the clustering of Fas receptors enables the recruitment of the adaptor protein Fas-associated death domain (FADD) to the cytoplasmic death domain of the receptor. nih.govresearchgate.net FADD, in turn, recruits procaspase-8 to the complex. researchgate.netnih.gov The proximity of multiple procaspase-8 molecules within the DISC facilitates their auto-proteolytic cleavage and activation. researchgate.net Activated caspase-8 then initiates a downstream caspase cascade, including the activation of effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates. researchgate.netjmu.edu

Research has demonstrated that the apoptotic function of PAR4 is dependent on this pathway. The introduction of dominant-negative or decoy mutants of Fas, FADD, or caspase-8 has been shown to block PAR4-induced apoptosis, confirming the essential role of the Fas-FADD-caspase-8 axis in this process. nih.gov

Inhibition of NF-κB Transcription Activity

A crucial aspect of PAR4's pro-apoptotic function is its ability to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB). frontiersin.orgCurrent time information in Vancouver, CA. NF-κB is a key transcription factor that promotes cell survival by upregulating the expression of anti-apoptotic genes. frontiersin.org By suppressing NF-κB, PAR4 effectively removes this pro-survival shield, thereby sensitizing cells to apoptotic stimuli.

Overexpression of PAR4 has been shown to suppress both basal and induced NF-κB DNA-binding activity. frontiersin.org This inhibition is not a generalized effect on all transcription factors, as PAR4 has been observed to have no significant impact on the activity of AP-1. frontiersin.org The reduction in NF-κB activity correlates with an increase in apoptosis and a marked decrease in the expression of the anti-apoptotic protein Bcl-2. frontiersin.org Conversely, the loss of PAR4 function leads to a hyperactivation of NF-κB signaling, which reduces the cell's ability to undergo apoptosis in response to stimuli like tumor necrosis factor-α (TNF-α). Current time information in Vancouver, CA.

The mechanism of inhibition involves PAR4's interaction with upstream components of the NF-κB signaling pathway. In the cytoplasm, PAR4 can block the activity of atypical protein kinase C (aPKC) isoforms, which are essential for the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation. Current time information in Vancouver, CA.nih.gov

Functional Interactions with WT1 and ζPKC in Apoptotic Pathways

PAR4's function in apoptosis is intricately linked to its direct physical interactions with other key regulatory proteins, notably the Wilms' tumor protein (WT1) and the atypical protein kinase C isoform, ζPKC. These interactions are primarily mediated through the leucine (B10760876) zipper domain located at the C-terminus of the PAR4 protein. nih.govthieme-connect.com

Interaction with WT1: PAR4 was initially identified as a binding partner for WT1, a tumor suppressor protein that can function as a transcriptional repressor. nih.govthieme-connect.com PAR4 enhances the transcriptional repression activity of WT1. nih.gov Given that WT1 can regulate the expression of growth-promoting genes, this interaction suggests a cooperative mechanism for inducing apoptosis and suppressing cell proliferation. thieme-connect.com It has been proposed that PAR4 may block NF-κB activity through its interaction with WT1 in the nucleus, although this specific mechanism requires further investigation. nih.gov

Interaction with ζPKC: The interaction between PAR4 and ζPKC is a critical node in the regulation of NF-κB-mediated cell survival. nih.gov ζPKC is an activator of the NF-κB pathway. Current time information in Vancouver, CA.nih.gov PAR4 binds directly to ζPKC, and this association leads to a conformational change that inhibits the kinase activity of ζPKC. thieme-connect.com By inhibiting ζPKC, PAR4 prevents the phosphorylation of IκB, which is the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govthieme-connect.com This blockade prevents the nuclear translocation and subsequent transcriptional activity of NF-κB, thereby tipping the cellular balance towards apoptosis. nih.gov

Table 1: Key Protein Interactions of PAR4 in Apoptosis
Binding PartnerDomain of InteractionFunctional ConsequenceReference
Wilms' Tumor Protein (WT1)Leucine Zipper DomainEnhances transcriptional repression activity of WT1. nih.govthieme-connect.com
ζPKC (zeta Protein Kinase C)Leucine Zipper DomainInhibits ζPKC kinase activity, leading to suppression of the NF-κB pathway. Current time information in Vancouver, CA.nih.govthieme-connect.com

Role of Endoplasmic Reticulum Stress and PKA-Mediated Phosphorylation

The cellular stress response, particularly endoplasmic reticulum (ER) stress, is another pathway that intersects with PAR4's apoptotic function. ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). nih.gov Chronic or unresolved ER stress can lead to apoptosis.

Studies have indicated that ER stress can induce the secretion of PAR4 from cells. mdpi.com Once in the extracellular space, secreted PAR4 can bind to the cell surface receptor GRP78 (Glucose-Regulated Protein 78), which itself is an ER stress chaperone protein. This binding can, in turn, induce an apoptotic response, creating a potential feedback loop where ER stress promotes PAR4-mediated cell death. mdpi.com

Furthermore, Protein Kinase A (PKA), a key enzyme in cAMP signaling, has been identified as an activator of PAR4. PKA-mediated phosphorylation can activate PAR4, leading to its binding with aPKC isoforms (like ζPKC) and subsequent induction of apoptosis. mdpi.com The activation of PKA can protect against ER stress-induced cell death in some contexts, but its activation of PAR4 links the cAMP pathway directly to the core apoptotic machinery regulated by PAR4. mdpi.com The interplay between ER stress, PKA signaling, and PAR4 activation highlights the integration of cellular stress and metabolic signals with the apoptotic program.

Role in Inflammation and Immune Cell Interactions

Promotion of Platelet-Leukocyte Interactions

Beyond its intracellular roles in apoptosis, the activation of Protease-Activated Receptor 4 (PAR4) on the surface of human platelets is a key event in thrombo-inflammatory processes. A primary consequence of PAR4 activation is the promotion of interactions between platelets and leukocytes. These interactions are a hallmark of inflammation and are implicated in the progression of diseases such as atherosclerosis.

Activation of PAR4 by agonists like thrombin, cathepsin G, or plasmin potentiates the exposure of P-selectin on the platelet surface. P-selectin is an adhesion molecule that binds to its counter-receptor, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes, including neutrophils and monocytes. This interaction facilitates the formation of platelet-leukocyte aggregates.

In vitro and ex vivo studies using whole human blood have confirmed that specific PAR4 inhibitors can significantly impair the formation of platelet-leukocyte aggregates following stimulation with PAR4 agonists. This demonstrates a direct and specific role for PAR4 in mediating these crucial cell-cell interactions that link thrombosis and inflammation.

Table 2: Effect of PAR4 Activation on Platelet-Leukocyte Interactions
PAR4-Mediated EventMechanismOutcomeReference
P-selectin ExposureActivation of PAR4 signaling cascade within the platelet.Increased expression of P-selectin on the platelet surface.
Platelet-Leukocyte Aggregate FormationBinding of platelet P-selectin to leukocyte PSGL-1.Adhesion of leukocytes (neutrophils, monocytes) to activated platelets.

Modulation of Pro-inflammatory Mediator Release

The activation of PAR4 also directly contributes to the inflammatory milieu by modulating the release of pro-inflammatory and immunomodulatory molecules. This occurs primarily through the induction of platelet granule secretion.

Platelets contain different types of granules, including dense granules and alpha-granules, which store a variety of biologically active molecules. PAR4 activation is a potent trigger for the secretion of dense granules. These granules release immunomodulatory molecules such as ADP, serotonin, and polyphosphates. These mediators can further amplify the inflammatory response by recruiting and activating leukocytes. The release of cathepsin G from neutrophils can, in turn, activate PAR4 on platelets, suggesting a positive feedback loop that sustains thrombo-inflammatory conditions.

In addition to platelet-derived mediators, PAR4 activation on other cell types, such as respiratory epithelial cells, has been shown to induce the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8). Studies have also indicated that thrombin-induced inflammatory responses, such as the release of TNF-α, can be mediated through PAR4. frontiersin.org This demonstrates that PAR4's role in modulating inflammatory mediator release extends beyond platelets to other cells involved in the immune response.

Involvement in Nociception and Pain Perception Pathways

Protease-activated receptor 4 (PAR4) is implicated in the complex signaling pathways of pain and inflammation. nih.gov Activation of PAR4 in sensory neurons can lead to the induction and maintenance of persistent pain, including inflammatory, neuropathic, and visceral pain. nih.gov PAR4 is expressed in small nociceptive dorsal root ganglion (DRG) neurons, a majority of which are peptidergic and also express Substance P and Calcitonin Gene-Related Peptide (CGRP). nih.gov

Activation of PAR4 has been shown to sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in detecting noxious heat and capsaicin. nih.govnih.gov This sensitization is a crucial mechanism for peripheral sensitization, leading to hyperalgesia. The activation of PAR4 by specific activating peptides results in functional effects characteristic of the activation of the PLCβ/PKC pathway, which includes intracellular calcium release and the translocation of the epsilon isoform of Protein Kinase C (PKCε) to the neuronal cell membrane. nih.govnih.govkcl.ac.uk The sensitization of TRPV1 is significantly diminished by PKC inhibitors, highlighting the critical role of this pathway. nih.govnih.gov PAR4 is expressed in both small nociceptors of the peptidergic subclass and larger neurons with myelinated fibers, where it can potentiate TRPV1 activity. nih.govnih.gov This potentiation enhances the heat-dependent release of the pro-inflammatory neuropeptide CGRP. nih.gov

Table 1: Effects of PAR4 Activation on TRPV1 Sensitization

Activating Stimulus Key Cellular Event Functional Outcome Supporting Evidence
PAR4 Activating Peptide Activation of PLCβ/PKC pathway Sensitization of TRPV1 to heat nih.govnih.gov
PAR4 Activating Peptide Translocation of PKCε to cell membrane Potentiation of TRPV1 activity nih.govnih.govkcl.ac.uk
Thrombin Intracellular calcium release Enhanced release of CGRP nih.govnih.govnih.gov

PAR4 is expressed in sensory neurons that contain the pro-inflammatory neuropeptides Calcitonin Gene-Related Peptide (CGRP) and Substance P. nih.gov The activation of PAR4 in these neurons is linked to the release of these neuropeptides, which are pivotal in mediating neurogenic inflammation. nih.gov Specifically, PAR4 activation can promote the heat-dependent release of CGRP. nih.gov While direct evidence for PAR4-mediated Substance P release is less explicit in the provided search results, the co-expression of PAR4 with Substance P in nociceptive neurons strongly suggests its involvement in regulating its release as well. nih.gov

A fascinating aspect of PAR4 signaling is its ability to exert both pro- and anti-nociceptive effects, depending on the context and the dosage of the activating agonist. nih.govnih.gov In somatic pain models, higher, pro-inflammatory doses of PAR4 agonists can induce inflammation and hyperalgesia. nih.gov This is thought to occur through the release of various mediators from infiltrated cells that sensitize nociceptors, potentially masking a direct inhibitory effect on sensory neurons. nih.gov Conversely, at sub-inflammatory doses, PAR4 agonists have been shown to produce analgesic effects, increasing the nociceptive threshold to thermal and mechanical stimuli and reducing inflammatory hyperalgesia and allodynia. nih.govnih.gov This suggests a direct inhibitory action on sensory nerve signaling. nih.gov

In the context of visceral pain, activation of PAR4 has been shown to decrease the nociceptive response to colorectal distension under basal conditions and to inhibit colonic hypersensitivity. nih.govnih.gov This anti-nociceptive effect in the viscera is supported by findings that PAR4 agonists can inhibit calcium mobilization in sensory neurons induced by other pro-nociceptive agents. nih.gov Furthermore, mice lacking PAR4 exhibit increased nociceptive behaviors in response to visceral irritants, confirming a protective role for endogenous PAR4 signaling in the gut. nih.gov

Table 2: Dual Nociceptive Effects of PAR4 Activation

Context Effect Proposed Mechanism Supporting Evidence
Somatic (High Dose) Pro-nociceptive Induction of inflammation and release of sensitizing mediators. nih.gov
Somatic (Low Dose) Anti-nociceptive Direct inhibition of nociceptive signaling in sensory neurons. nih.gov
Visceral Anti-nociceptive Inhibition of colonic hypersensitivity and primary afferent activation. nih.govnih.gov

Angiogenesis Regulation

The role of PAR4 in regulating angiogenesis, the formation of new blood vessels, appears to be complex and is a subject of some debate in the scientific literature.

One line of research suggests that PAR1 and PAR4 on human platelets have opposing roles in the release of key angiogenic regulators. nih.gov According to this model, activation of PAR4 stimulates the release of the anti-angiogenic factor endostatin while suppressing the release of the pro-angiogenic factor Vascular Endothelial Growth Factor (VEGF). nih.gov Conversely, PAR1 activation is reported to promote VEGF release and inhibit endostatin release. nih.gov This counter-regulatory mechanism would allow for a fine-tuning of the angiogenic response, where PAR4 activation would create an anti-angiogenic environment. nih.gov This is further supported by the observation that platelets contain separate α-granules for pro- and anti-angiogenic factors, which could be differentially released upon specific receptor activation. ashpublications.org

Table 3: Research Findings on PAR4 and Angiogenic Factor Release

Study Conclusion Effect of PAR4 Activation on Endostatin Release Effect of PAR4 Activation on VEGF Release Overall Angiogenic Effect Supporting Evidence
Counter-regulatory hypothesis Stimulates release Suppresses release Anti-angiogenic nih.govashpublications.org
Similar release pattern hypothesis Stimulates release Stimulates release Pro-angiogenic nih.gov

Other Emerging Physiological and Pathophysiological Roles

Beyond its roles in pain and angiogenesis, PAR4 is increasingly recognized for its involvement in a variety of other physiological and pathophysiological processes.

Inflammation: PAR4 activation contributes to inflammatory responses. nih.gov For instance, in human respiratory epithelial cells, activation of PAR4 can stimulate the release of pro-inflammatory mediators such as IL-6, IL-8, and prostaglandin E2. nih.gov In animal models, PAR4 has been implicated in joint pain and inflammation. nih.gov

Thrombosis and Hemostasis: PAR4 is a key thrombin receptor on human platelets and plays a significant role in platelet activation, aggregation, and thrombus formation. nih.govahajournals.org While PAR1 is the high-affinity thrombin receptor, PAR4 activation by higher thrombin concentrations leads to sustained calcium mobilization, which is important for stable thrombus formation. ahajournals.org

Wound Healing: Through its influence on platelet activation and the release of various factors, PAR4 is involved in wound healing processes. nih.gov The differential regulation of angiogenic factors, as discussed previously, could significantly impact the progression of wound repair. nih.gov

Cancer Progression: There is emerging evidence for the involvement of PAR4 in cancer. PAR4 expression has been found to be highest in prostate cancer, and it may mediate the migration of colon cancer and hepatocellular carcinoma-derived cell lines. nih.gov

Kidney Injury: Recent studies suggest a role for PAR4 in the pathology of acute and chronic kidney injury. physiology.org In mouse models, PAR4 knockout mice were protected against kidney injury, and PAR4 expression was induced in the kidney following injury. physiology.org

Endothelial Cell Function and Vascular Permeability Regulation

Activation of PAR4 in the vascular endothelium is implicated in the regulation of vascular tone and permeability. Studies have shown that PAR4 agonist peptides can induce endothelium-dependent relaxation of blood vessels, a process mediated by nitric oxide. While both PAR1 and PAR4 are expressed on endothelial cells, they can have differential effects on vascular permeability. PAR4 activation is known to contribute to inflammatory responses, which can include an increase in vascular permeability. This is particularly relevant in conditions with high levels of thrombin, where PAR4's lower affinity for thrombin compared to PAR1 becomes significant, leading to sustained signaling. The activation of PAR4 on endothelial cells can trigger signaling pathways involving Gq and G12/13 proteins, which in turn can lead to the activation of RhoA and subsequent cytoskeletal rearrangements that increase vascular permeability nih.gov. However, the specific contribution of the PAR4 (1-6) (human) peptide to these processes in human endothelial cells requires further detailed investigation to delineate its precise mechanisms of action on endothelial barrier function.

Potential Involvement in Neurodegenerative Processes

Emerging evidence strongly suggests a role for PAR4 in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease. Increased expression of the PAR4 gene, F2RL3, has been observed in the brains of Alzheimer's patients and is associated with cognitive decline nih.govcellphysiolbiochem.com. The activation of PAR4 is linked to a series of events that contribute to neurodegeneration, including neuroinflammation, microinfarcts, and disruption of the blood-brain barrier nih.gov.

Prostate apoptosis response-4 (Par-4), a pro-apoptotic protein, has been found to be upregulated in neurons vulnerable to degeneration in Alzheimer's disease tocris.com. Overexpression of Par-4 in neuronal cell lines has been shown to increase the secretion of the neurotoxic amyloid-beta peptide (Aβ) 1-42 through a caspase-dependent pathway tocris.com. This suggests a direct link between Par-4 and the amyloid cascade, a central hypothesis in Alzheimer's pathogenesis. Furthermore, inhibiting PAR4 is being explored as a potential neuroprotective strategy. While a direct causal link between the PAR4 (1-6) (human) peptide and the initiation or progression of neurodegenerative processes has yet to be definitively established in human studies, the existing evidence points to PAR4 signaling as a significant contributor to neuronal apoptosis and the complex pathology of Alzheimer's disease tocris.comresearchgate.net.

Role in Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in embryonic development, wound healing, and cancer metastasis. Recent studies have identified a role for PAR4 activation in inducing EMT. In human lung adenocarcinoma A549 cells, stimulation with the PAR4 agonist peptide AYPGKF-NH2 (the mouse/rat equivalent of the human PAR4 (1-6) peptide) has been shown to induce hallmark changes of EMT nih.gov. These changes include a shift to a more mesenchymal-like morphology, a decrease in the epithelial marker E-cadherin, and an increase in the mesenchymal marker α-smooth muscle actin (α-SMA) nih.gov.

Transforming growth factor-β (TGF-β) is a well-known inducer of EMT nih.govpeerj.com. The interplay between PAR4 activation and TGF-β signaling in promoting EMT is an area of active research. It is suggested that PAR4 activation can either act in concert with or independently of TGF-β to drive the EMT process. The ability of PAR4 activation to induce EMT highlights its potential contribution to cancer progression and fibrosis.

Cell LineTreatmentObservationMarker Changes
A549 (Human Lung Carcinoma)PAR4 Agonist (AYPGKF-NH2)Induction of Mesenchymal-like MorphologyDecrease in E-cadherin, Increase in α-SMA
A549 (Human Lung Carcinoma)TGF-β1Induction of Fibroblast-like MorphologyDecrease in E-cadherin and Cytokeratin, Increase in Vimentin and F-actin

Associations with Diabetes and Cardiac/Retinal Apoptosis

Diabetic complications often involve cellular apoptosis in various tissues, including the heart and retina. High glucose levels, a hallmark of diabetes, can induce oxidative stress and inflammatory responses, leading to programmed cell death. In the context of diabetic retinopathy, high glucose has been shown to promote apoptosis in retinal pigment epithelial (RPE) cells researchgate.neteuropeanreview.org. This process involves the activation of mitochondrial apoptotic pathways researchgate.net.

While direct studies using the PAR4 (1-6) (human) peptide in diabetic models of cardiac and retinal apoptosis are limited, the known pro-inflammatory and pro-apoptotic functions of PAR4 suggest a potential role. PAR4 is involved in inflammatory signaling, and chronic inflammation is a key driver of tissue damage in diabetes. Therefore, it is plausible that PAR4 activation could contribute to the apoptotic processes observed in diabetic cardiomyopathy and retinopathy. Further research is necessary to elucidate the specific involvement of the PAR4 (1-6) (human) peptide in mediating apoptosis in these conditions.

Influence on Malignant Behaviors of Hepatocellular Carcinoma Cells

The role of PAR4 in cancer is complex and appears to be context-dependent. In hepatocellular carcinoma (HCC), evidence suggests that PAR4 can promote malignant behaviors. Studies have shown that PAR4 is involved in the migration and invasion of HCC cell lines such as HepG2 nih.gov. Activation of PAR4 can trigger signaling pathways that lead to increased cell motility, a critical step in cancer metastasis.

While some studies have implicated PAR4 as a tumor suppressor due to its pro-apoptotic functions, in the context of HCC, its activation appears to contribute to a more aggressive phenotype researchgate.net. The precise mechanisms by which the PAR4 (1-6) (human) peptide influences HCC cell behavior are still under investigation. However, the available data suggest that PAR4 signaling pathways could be a potential therapeutic target for inhibiting the spread of liver cancer.

Cell LineAssayObservationPotential Mediating Pathway
HepG2 (Human Hepatocellular Carcinoma)Transwell Migration AssayInhibition of migration by certain therapeutic agentsPI3K/Akt/NF-κB signaling pathway
HepG2 (Human Hepatocellular Carcinoma)Matrigel Invasion AssayInhibition of invasion by certain therapeutic agentsPI3K/Akt/NF-κB signaling pathway

Interactions and Functional Relationships of Human Par4

PAR4 Homodimerization Dynamics and Functional Implications

Research has established that PAR4 exists and functions as a homodimer. nih.govnih.gov This self-association is a specific and critical aspect of its biology, demonstrated through advanced biochemical and biophysical techniques such as Bimolecular Fluorescence Complementation (BiFC) and Bioluminescence Resonance Energy Transfer (BRET). nih.govnih.gov These studies have confirmed a specific interaction between PAR4 molecules, as the receptor does not form dimers with other unrelated GPCRs like rhodopsin. nih.govnih.gov

The structural basis for PAR4 homodimerization has been pinpointed to a specific region of the receptor. The primary interface for this interaction is located within the fourth transmembrane helix (TM4). nih.govnih.govnih.gov This region contains a series of hydrophobic residues, with leucine (B10760876) residues being particularly prominent. nih.gov According to molecular modeling, these key residues are oriented away from the core of the receptor, making them available to interact with an adjacent PAR4 molecule. nih.gov The critical role of TM4 as the dimerization interface was confirmed through mutagenesis studies, where creating chimeric receptors or introducing point mutations within this helix disrupted dimer formation. nih.govnih.gov

The formation of homodimers is not merely a structural feature but is essential for the receptor's function. nih.gov The disruption of the PAR4 homodimer interface directly impairs its ability to signal within the cell. nih.govnih.gov Experiments have shown that mutations preventing dimerization lead to a significant reduction in calcium mobilization following stimulation with a PAR4 agonist peptide. nih.govnih.govnih.gov This provides a direct link between the structural integrity of the dimer and the functional signaling output of the receptor, establishing that dimerization is a prerequisite for effective PAR4-mediated cellular responses. nih.govnih.gov

Heterodimerization with Other Protease-Activated Receptors

Beyond self-association, PAR4 also engages in heterodimerization with other members of the protease-activated receptor family, most notably PAR1. This interaction adds another layer of complexity and regulation to thrombin signaling in human platelets.

On the surface of human platelets, PAR1 and PAR4 form heterodimers. nih.govnih.gov This association is a dynamic process induced specifically by the proteolytic cleavage of both receptors by their common agonist, α-thrombin. nih.govnih.govahajournals.org In the absence of thrombin-mediated cleavage, such as in an unstimulated state or when activated by synthetic agonist peptides that bypass cleavage, this heterodimer formation is not detected. nih.govnih.govahajournals.org The interface for this PAR1-PAR4 interaction has also been mapped to the transmembrane helix 4 (TM4) of both receptors, highlighting a conserved mechanism for PAR dimerization. nih.govnih.govahajournals.org

A key consequence of this heterodimerization is the enhanced efficiency of PAR4 activation. PAR1 acts as a cofactor for PAR4, lowering the concentration of thrombin required to activate PAR4 by approximately tenfold. nih.govahajournals.org The prevailing model suggests that after thrombin cleaves high-affinity PAR1, it remains localized at the cell surface, bound to the cleaved PAR1. This proximity allows it to efficiently cleave the adjacent PAR4 within the heterodimer complex. nih.govashpublications.org

The enhanced cleavage of PAR4 within the PAR1-PAR4 heterodimer has significant physiological consequences. It ensures a robust and sustained signaling response to thrombin. While PAR1 activation mediates a rapid and transient signal, PAR4 activation generates a slower, more prolonged signal that is essential for the formation of a stable blood clot. nih.govnih.govmdpi.com The interplay between these two receptors, facilitated by their dimerization, allows for a finely tuned, multi-phasic platelet response. Furthermore, mutations that prevent PAR1-PAR4 heterodimerization also abolish the enhanced cleavage of PAR4, confirming the functional importance of this interaction. nih.govnih.gov This receptor crosstalk may also have pharmacological implications, potentially influencing the clinical efficacy of PAR1 antagonists. nih.gov

Summary of PAR4 Dimerization and Functional Outcomes
Interaction TypeInteracting PartnerKey InterfaceInducing ConditionFunctional ConsequenceSupporting Evidence
HomodimerizationPAR4Transmembrane Helix 4 (TM4)ConstitutiveEssential for calcium signalingBRET, BiFC, Mutagenesis nih.govnih.gov
HeterodimerizationPAR1Transmembrane Helix 4 (TM4)α-Thrombin CleavageEnhanced PAR4 cleavage and sustained signalingBRET, Mutagenesis nih.govnih.govahajournals.org

Interactions with Non-Receptor Proteins and Signaling Partners

The PAR4 signaling cascade is further modulated by its interactions with a variety of non-receptor proteins and intracellular partners. These interactions are crucial for signal propagation, diversification, and termination.

P2Y12 Receptor : On platelets, PAR4 forms functional heterodimers with the P2Y12 receptor, a receptor for ADP. nih.govashpublications.orgnih.gov This physical association is required for the recruitment of β-arrestin and the subsequent activation of the Akt signaling pathway, a process vital for activating integrins and reinforcing platelet aggregation. nih.gov

G Proteins : Upon activation, PAR4 couples to several heterotrimeric G proteins to initiate downstream signaling. It predominantly signals through Gαq/11 and Gα12/13 families. researchgate.netbiorxiv.org The eighth helix (Helix 8) and the carboxyl-terminal tail of the receptor are critical domains that mediate these specific interactions with G proteins. biorxiv.org

Adaptor Proteins : The termination of PAR4 signaling is regulated by receptor internalization. Following activation, PAR4 is recruited to clathrin-coated pits, a process that requires the clathrin adaptor protein complex-2 (AP-2). nih.govresearchgate.net Interestingly, this internalization process appears to be independent of β-arrestins, which are canonical mediators of GPCR internalization. nih.gov

β-arrestins : Although not required for internalization, β-arrestins are recruited to PAR4 upon its activation. biorxiv.orgnih.gov This interaction is regulated by phosphorylation sites on the receptor's C-terminal tail and is essential for specific signaling outputs, such as the Akt activation that occurs in the context of the PAR4-P2Y12 complex. nih.govbiorxiv.org

Phosphatidylcholine transfer protein (PC-TP) : This protein has been identified as a factor contributing to observed racial differences in PAR4-mediated platelet reactivity, suggesting a role in modulating PAR4 function. grantome.com

Interactions of Human PAR4 with Non-Receptor Proteins
Interacting ProteinProtein ClassFunctional RoleKey Finding
P2Y12 ReceptorGPCR (Purinergic)Signal amplification and diversificationForms heterodimers required for β-arrestin/Akt signaling and integrin activation. nih.gov
Gαq/11, Gα12/13G ProteinsSignal transductionPrimary effectors for PAR4-mediated intracellular signaling. researchgate.netbiorxiv.org
AP-2 ComplexAdaptor ProteinReceptor internalizationMediates recruitment to clathrin-coated pits for signal termination. nih.gov
β-arrestinsScaffolding ProteinSignal regulationRecruited upon activation; essential for specific signaling pathways (e.g., Akt). nih.govbiorxiv.org
PC-TPLipid Transfer ProteinModulation of functionContributes to variability in PAR4-mediated platelet aggregation. grantome.com

Scaffolding Proteins and Adaptors (e.g., β-arrestins)

The PAR4 (1-6) tethered ligand's activation of the full-length PAR4 receptor can lead to the recruitment of scaffolding proteins like β-arrestins. mdpi.com While the PAR4 (1-6) peptide itself does not directly bind to β-arrestins, its engagement with the receptor's binding pocket triggers the signaling cascade that includes β-arrestin interaction. researchgate.net β-arrestins are multifunctional proteins that can mediate both receptor desensitization and G protein-independent signaling. frontiersin.org

In the context of PAR4, β-arrestin recruitment is implicated in the activation of specific downstream pathways. researchgate.net For instance, the interaction between the activated PAR4 receptor and β-arrestins can lead to the scaffolding of signaling effectors. researchgate.net Studies have identified an intracellular C-terminal sequence in the full-length PAR4 receptor that is critical for its interaction with β-arrestins and for regulating calcium signaling. mdpi.com The recruitment of arrestin-2 to activated PAR4 has been shown to be a key step in certain signaling pathways, contributing to cellular responses. nih.gov

Table 1: Proteins Interacting with the Activated PAR4 Receptor

Interacting Protein Function in PAR4 Signaling
β-arrestin-1 Receptor desensitization and signaling
β-arrestin-2 Receptor desensitization and signaling, Akt pathway activation
Gαq/11 G protein coupling, leading to calcium signaling
G12/13 G protein coupling, involved in RhoA activation

Association with Transcription Factors (e.g., NF-κB, WT1)

The association with transcription factors like NF-κB and WT1 is not a direct function of the PAR4 receptor or its PAR4 (1-6) tethered ligand. Instead, these interactions are characteristic of a different protein, the Prostate Apoptosis Response-4 (Par-4). nih.govnih.gov Par-4 is a tumor suppressor protein that can modulate transcription and is involved in apoptosis. nih.gov

Par-4 has been shown to interact with the Wilms' tumor suppressor protein (WT1). nih.gov This interaction can either co-activate or co-repress WT1-mediated transcription, depending on the cellular context. tandfonline.com Specifically, Par-4 can bind to the zinc finger domain of WT1, thereby modulating its transcriptional and growth-suppression functions. nih.gov

Similarly, the pro-apoptotic action of Par-4 involves the inhibition of NF-κB activity. nih.gov Overexpression of Par-4 has been demonstrated to suppress NF-κB DNA-binding activity, leading to enhanced apoptosis. nih.gov It is important to underscore that these are functions of the Par-4 protein and are not directly related to the signaling initiated by the PAR4 (1-6) tethered ligand of the Protease-Activated Receptor 4.

While activation of the PAR4 receptor can indirectly influence gene expression through its signaling cascades, a direct physical association between the PAR4 (1-6) peptide and transcription factors like NF-κB and WT1 has not been documented.

Interaction with Kinases (e.g., Akt/PKB)

The activation of the PAR4 receptor by its tethered ligand, PAR4 (1-6), leads to the initiation of intracellular signaling cascades that involve various kinases, including Akt (also known as Protein Kinase B or PKB). nih.gov The PAR4 (1-6) peptide does not directly interact with Akt; rather, it triggers a series of downstream events culminating in Akt phosphorylation and activation. nih.gov

PAR4-mediated Akt activation is a complex process that can be dependent on scaffolding proteins like arrestin-2. nih.gov Studies in platelets have shown that PAR4-dependent Akt phosphorylation is regulated by arrestin-2. nih.gov The activation of Akt via the PAR4 pathway is thought to play a role in cellular processes such as thrombosis. nih.gov The signaling to Akt can be synergistic with other receptor pathways. nih.gov The activation of Akt is a downstream consequence of G-protein and β-arrestin-mediated signaling initiated by the activated PAR4 receptor. nih.govnih.gov

Table 2: Kinases Involved in PAR4 Signaling

Kinase Role in PAR4 Signaling Pathway
Akt/PKB Downstream effector involved in cell survival and thrombosis, activated via G-protein and β-arrestin pathways.
MAP Kinases Activated downstream of PAR4, involved in various cellular responses.
Protein Kinase C (PKC) Activated by Gq-dependent calcium mobilization, involved in platelet activation.

Role of Targeting Domains in Cellular Localization and Cargo Recruitment (e.g., PARP4)

This section pertains to Poly (ADP-ribose) polymerase 4 (PARP4), a protein that is distinct from the Protease-Activated Receptor 4 (PAR4) and its tethered ligand, PAR4 (1-6). PARP4, also known as vault PARP (vPARP), is a component of the vault complex, a large ribonucleoprotein particle.

The biological functions of PARP family members are often dictated by their "targeting" domains, which determine their subcellular localization and the molecules they interact with. These domains are crucial for recruiting the PARP enzyme to specific cellular compartments or protein complexes, thereby ensuring the ADP-ribosylation of appropriate substrates.

PARP4 contains several domains that are involved in macromolecular interactions, which could facilitate direct interactions with protein or nucleic acid cargo within the vault complex. The specific domains within PARP4 are thought to play a role in regulating the selection of cargo and the subcellular localization of the vault complex. However, this is a function of PARP4 and is not related to the PAR4 (1-6) peptide.

Experimental Methodologies and Research Models for Human Par4 Studies

In Vitro Cellular Models for PAR4 Research

In vitro models are fundamental for dissecting the molecular mechanisms of PAR4 activation and signaling at the cellular level. These systems offer controlled environments to study specific cellular responses to PAR4 agonists and antagonists.

Studies on Isolated Human Platelets

Isolated human platelets are a primary model for studying PAR4, as they endogenously express both PAR1 and PAR4, the two thrombin receptors in humans. Research on isolated platelets has been crucial in elucidating the distinct and cooperative roles of these receptors in platelet activation.

Activation of PAR4 on human platelets is sufficient to induce platelet secretion and aggregation. nih.govresearchgate.net While PAR1 mediates rapid and transient signaling associated with the initiation of aggregation, PAR4 activation leads to a slower, more sustained signal that is critical for the later phases of thrombus stabilization. physiology.orgresearchgate.net Studies using specific PAR4-activating peptides (PAR4-AP), such as GYPGKF or AYPGKF, have demonstrated that PAR4 stimulation leads to more robust Factor V secretion and microparticle generation compared to PAR1 activation. pnas.org This enhanced procoagulant response is attributed to a more sustained phosphorylation of myosin light chain, driven by Rho-kinase activity. pnas.org

Furthermore, research on isolated platelets has revealed crosstalk between PAR4 and other receptors. For instance, PAR4 can form heterodimers with the P2Y12 purinergic receptor, and this interaction is important for full platelet activation and aggregation. nih.gov Inhibition of both PAR1 and PAR4 is required to completely block thrombin-induced platelet aggregation at high thrombin concentrations, highlighting the synergistic action of these two receptors. nih.govresearchgate.net

Key Research Findings in Isolated Human Platelets

FindingMethodologyKey OutcomeCitation
PAR4 activation induces platelet aggregation and secretionPlatelet aggregometry and secretion assays with PAR4-activating peptidesDemonstrated that PAR4 is a functional receptor on human platelets capable of initiating key activation events. nih.govresearchgate.net
PAR4 mediates sustained procoagulant activityMeasurement of Factor V secretion, microparticle generation, and thrombin generation assaysPAR4 stimulation leads to greater and more sustained procoagulant responses compared to PAR1. pnas.org
Synergistic action with PAR1Use of specific receptor antagonists, blocking antibodies, and desensitization protocolsInhibition of both PAR1 and PAR4 is necessary to abolish platelet activation by high concentrations of thrombin. nih.govresearchgate.net
Crosstalk with P2Y12 receptorCo-immunoprecipitation and functional platelet assaysPAR4 forms heterodimers with the P2Y12 receptor, contributing to platelet activation. nih.gov

Use of Xenopus Oocyte Expression Systems

The Xenopus laevis oocyte is a widely used heterologous expression system for characterizing ion channels and G protein-coupled receptors, including PAR4. nih.govresearchgate.net Its large size facilitates the microinjection of complementary RNA (cRNA) encoding the receptor of interest, leading to high levels of protein expression on the oocyte membrane. nih.gov

Functional studies have utilized Xenopus oocytes to investigate the specificity and potency of PAR4-activating peptides. nih.gov By microinjecting oocytes with human PAR4 cRNA, researchers can create a sensitive assay system to measure receptor activation, typically by monitoring changes in intracellular calcium levels. nih.govresearchgate.net These studies have confirmed that peptides like GYPGQV and GYPGKF specifically activate PAR4, while the PAR1-activating peptide SFLLRN has no effect on PAR4-expressing oocytes. nih.gov This model has been instrumental in establishing the specificity of these pharmacological tools for dissecting PAR1 and PAR4 signaling pathways in more complex native systems like human platelets. nih.gov

PAR4 Research in Xenopus Oocyte Expression Systems

Research FocusExperimental ApproachKey FindingCitation
Specificity of PAR4-activating peptidesMicroinjection of human PAR4 cRNA into oocytes; measurement of peptide-triggered 45Ca releaseThe human PAR4 peptide GYPGQV and the mouse PAR4 peptide GYPGKF specifically activate human PAR4, whereas the PAR1 peptide SFLLRN does not. nih.gov
Potency of PAR4-activating peptidesCalcium mobilization assays in PAR4-expressing oocytesThe EC50 for PAR4 activation by its activating peptides is significantly higher than that of the PAR1-activating peptide for PAR1, indicating lower potency. nih.gov

Application of Mammalian Cell Lines (e.g., COS, KOLF, HEK293T, Smooth Muscle Cells, Endothelial Cells, Cancer Cell Lines)

Mammalian cell lines are invaluable for studying PAR4 in a controlled cellular context, allowing for transient or stable expression of the receptor and detailed analysis of its signaling cascades.

COS Cells : COS (CV-1 in Origin, carrying SV40 genetic material) cells have been used for the transient expression of PAR4 to study its activation by proteases. pnas.orguni.lu Early cloning and characterization studies demonstrated that COS cells transfected with PAR4 cDNA respond to thrombin and trypsin by hydrolyzing phosphatidylinositol 4,5-bisphosphate, leading to the formation of intracellular inositol (B14025) triphosphate. pnas.orgresearchgate.net This system was also used to confirm the importance of the putative protease cleavage site in the N-terminus of PAR4 through mutagenesis experiments. pnas.org

KOLF Cells : KOLF cells, a human fibroblast cell line, have been utilized to investigate the G protein coupling of PAR4. uni.lu Studies using PAR4-expressing KOLF cells have shown that PAR4 activation by thrombin or the activating peptide AYPGKF triggers phosphoinositide hydrolysis but does not inhibit adenylyl cyclase. uni.lu This indicates that, unlike PAR1 which can couple to both Gq and Gi, PAR4 couples to Gq but not to Gi. uni.lu

HEK293T Cells : Human Embryonic Kidney 293T (HEK293T) cells are a common model for studying the function of G protein-coupled receptors. Research on a naturally occurring variant of human PAR4, PAR4-P310L, in transfected HEK293 cells showed significantly reduced PAR4-mediated calcium signaling in response to both a PAR4-AP and thrombin. uni.lu

Smooth Muscle Cells : PAR4 is functionally active in human vascular smooth muscle cells. nih.gov Activation of PAR4 in these cells leads to a transient increase in free intracellular calcium and a prolonged phosphorylation of extracellular signal-regulated kinases (ERK-1/2). nih.gov PAR4 stimulation also promotes DNA synthesis, suggesting a role in thrombin-induced mitogenesis. nih.gov

Endothelial Cells : In vascular and arterial endothelial cells, PAR4 activation by thrombin is primarily associated with proinflammatory signaling responses. escholarship.org Thrombin cleavage of PAR4 in these cells couples the receptor to Gq, leading to the activation of RhoA GTPase and signaling through the p38 and ERK1/2 MAP kinase pathways. escholarship.org

Cancer Cell Lines : PAR4 is expressed in various cancer cell lines and has been implicated in cancer progression. bohrium.com For example, studies have shown that PAR4 is expressed in the human megakaryoblastic leukemia cell line, MEG-01. In these cells, thrombin-induced morphological changes are primarily mediated by PAR4 activation through PI3K/Akt and RhoA/ROCK signaling pathways. physiology.orgresearchgate.net

Summary of PAR4 Research in Mammalian Cell Lines

Cell LineResearch FocusKey FindingsCitation
COSReceptor activation and signalingPAR4 is activated by thrombin and trypsin, leading to inositol triphosphate formation. The N-terminal cleavage site is essential for activation. pnas.orguni.luresearchgate.net
KOLFG protein couplingPAR4 couples to Gq but not Gi, as evidenced by phosphoinositide hydrolysis without inhibition of adenylyl cyclase. uni.lu
HEK293TFunctional effects of genetic variantsThe PAR4-P310L variant exhibits reduced calcium signaling in response to agonists. uni.lu
Smooth Muscle CellsCellular signaling and mitogenesisPAR4 activation induces calcium mobilization, prolonged ERK-1/2 phosphorylation, and DNA synthesis. nih.gov
Endothelial CellsProinflammatory signalingPAR4 activation by thrombin leads to Gq-mediated RhoA and MAP kinase signaling. escholarship.org
MEG-01 (Cancer Cell Line)Morphological changes and signalingThrombin-induced morphological changes are mediated by PAR4 through PI3K/Akt and RhoA/ROCK pathways. physiology.orgresearchgate.net

Research with Primary Human Cell Cultures (e.g., HUVECs, DRG Neurons)

Primary human cell cultures provide a more physiologically relevant model than cell lines for studying PAR4 function.

Human Umbilical Vein Endothelial Cells (HUVECs) : While endothelial cells are known to express PAR1 and PAR4, the functional role of PAR4 has been a subject of investigation. escholarship.org Some studies suggest that PAR4's function in endothelial cells may be context-dependent, with inflammatory stimuli potentially upregulating its expression and function. For instance, exposure of human coronary arteries to inflammatory cytokines like interleukin-1α and tumor necrosis factor-α increased PAR4 mRNA levels and revealed significant endothelium-dependent relaxations to a PAR4 agonist.

Dorsal Root Ganglion (DRG) Neurons : PAR4 is expressed in the peripheral nervous system, particularly in the dorsal root ganglia. nih.gov While some studies indicate that PAR4 is primarily found on non-neuronal cells surrounding the neurons, others suggest its expression is upregulated in DRG neurons during nociceptor activation and neurogenic pain. nih.gov Activation of PAR4 in sensory neurons is thought to play a role in modulating pain and inflammation, potentially through the sensitization of other receptors like TRPV1.

PAR4 Studies in Primary Human Cell Cultures

Cell TypeResearch FocusKey FindingsCitation
Human Endothelial Cells (e.g., HUVECs)Vascular response and inflammationInflammatory stimuli can upregulate PAR4 expression, leading to endothelium-dependent relaxation in response to PAR4 agonists.
Dorsal Root Ganglion (DRG) NeuronsPain and neuroinflammationPAR4 expression is upregulated during nociceptor activation and may modulate pain signaling. nih.gov

In Vivo Animal Models for Functional Characterization

Animal models, particularly mice, are indispensable for understanding the integrated physiological and pathological functions of PAR4 in a whole organism.

Mouse Models (e.g., Genetic Variants like PAR4-P310L, Knockout Models)

PAR4 Knockout Models : The generation of PAR4 knockout (PAR4-/-) mice has been fundamental in defining the receptor's role in thrombosis and hemostasis. nih.gov Platelets from PAR4-/- mice are completely unresponsive to both the PAR4-activating peptide AYPGKF and thrombin. nih.gov These mice are protected against thrombosis in models such as ferric chloride-induced arterial injury, exhibiting a significantly prolonged time to vessel occlusion. nih.govuni.lu While providing protection from thrombosis, the absence of PAR4 is associated with only mild bleeding, suggesting it could be a safer antithrombotic target than PAR1. nih.gov PAR4 knockout mice have also been used to study the receptor's role in other pathologies, showing protection against kidney injury in models of acute and chronic kidney disease.

Genetic Variants (PAR4-P310L) : A naturally occurring single nucleotide polymorphism in human PAR4 results in a proline to leucine (B10760876) substitution at position 310 (P310L). uni.luresearchgate.net To study the in vivo impact of this hypo-reactive variant, a knock-in mouse model was created with the homologous mutation, PAR4-P322L. uni.luresearchgate.netuni.lu Platelets from heterozygous (PAR4P/L) and homozygous (PAR4L/L) mice show a significantly reduced response to both PAR4-AP and thrombin stimulation, as measured by P-selectin translocation, αIIbβ3 activation, and aggregation. uni.luuni.lu Importantly, this mutation did not affect other signaling pathways, such as those for ADP and GPVI. uni.luuni.lu In vivo, the PAR4-P322L mutation led to an extended time to arterial occlusion in a ferric chloride-induced thrombosis model and a slightly prolonged tail bleeding time in homozygous mice. uni.luresearchgate.net This model provides a valuable tool to explore how subtle changes in PAR4 function can impact hemostasis and thrombosis. uni.luuni.lu

Key Findings from In Vivo Mouse Models of PAR4

Mouse ModelPhenotypeExperimental ObservationCitation
PAR4 Knockout (PAR4-/-)Altered Hemostasis and ThrombosisPlatelets unresponsive to PAR4-AP and thrombin; prolonged time to vessel occlusion in arterial thrombosis models; mild bleeding phenotype. nih.govuni.lu
PAR4 Knockout (PAR4-/-)Protection in Kidney InjuryProtected against fibrosis and inflammation in models of acute and chronic kidney injury.
PAR4-P322L (human P310L homolog)Reduced Platelet ReactivityDecreased platelet aggregation, P-selectin exposure, and αIIbβ3 activation in response to PAR4-AP and thrombin. uni.luuni.lu
PAR4-P322L (human P310L homolog)Altered In Vivo Thrombosis and HemostasisExtended time to arterial occlusion; slightly prolonged tail bleeding time in homozygous mice. uni.luresearchgate.net

Rat Models for Vascular and Gastric Tissue Studies

Rat models are a cornerstone in the preclinical investigation of Protease-Activated Receptor 4 (PAR4) function, particularly in vascular and gastric tissues. The rat is a widely used experimental model for surgical and physiological research, making it suitable for studying the roles of PAR4 in these systems. nih.gov Researchers utilize these models to explore the receptor's involvement in processes ranging from platelet aggregation to gastrointestinal motility and pathology. nih.govresearchgate.net

In vascular studies, rat platelets are frequently used to assess the effects of PAR4 activation. Peptide analogues that mimic the PAR4 tethered ligand, such as GYPGKF-NH2 and the more potent AYPGKF-NH2, have been shown to induce platelet aggregation in rats. researchgate.netnih.gov These studies are crucial for understanding the mechanisms of thrombosis and hemostasis where PAR4 plays a significant role. For example, research has demonstrated that PAR4 activation in rat platelets can trigger the release of endostatin, a potent inhibitor of angiogenesis, in a manner independent of aggregation. mdpi.com

In the context of gastric tissue, rat models have been instrumental in elucidating the expression and function of PAR4. Studies have confirmed the presence of PAR4 mRNA and protein in the rat colon, specifically on epithelial surfaces and in the submucosa. nih.gov Activation of these receptors in rat colonic tissue has been shown to induce smooth muscle contraction, suggesting a role for PAR4 in gastrointestinal motility. nih.gov This response is mediated through the release of acetylcholine and tachykinins, highlighting the receptor's interaction with the enteric nervous system. nih.gov Furthermore, gastric lesion models in rats, such as those induced by partial gastric vascular ligation, provide a platform to study the pathological roles of PAR4 and the efficacy of potential therapeutic agents. nih.gov These models are valuable for investigating how PAR4 may contribute to motility disturbances and inflammation in the gastrointestinal tract. nih.gov

Considerations for Extrapolation from Animal Models to Human Physiology

Extrapolating findings from animal models, including rat studies of PAR4, to human physiology is a complex process fraught with challenges. osf.io While animal models are indispensable for preclinical research, significant interspecies differences in genetics, physiology, and pharmacology can limit the direct translation of results. osf.ioadvancedsciencenews.com

A primary consideration is the difference in PAR expression and function between species. Human platelets express both PAR1 and PAR4, which work in concert to respond to thrombin. mdpi.com In contrast, mouse platelets co-express PAR3 and PAR4. mdpi.com Rodent models, in general, can pose challenges for studying PAR antagonists, as some compounds show different binding affinities and efficacy across species. mdpi.com For instance, the PAR4 antagonist BMS-986120 has a high binding affinity for monkey PAR4 but does not bind appreciably to rat or guinea pig PAR4. mdpi.com These differences underscore the difficulty in predicting the efficacy of PAR4-targeted drugs in humans based solely on rodent data.

The complexity of human diseases is often not fully replicated in animal models. researchgate.net The genetic background, developmental span, and organ structure can vary significantly, making it difficult to translate findings from animals to human disorders. osf.io Furthermore, the response to therapeutic agents can differ. For example, a PAR4 variant (Thr120) that leads to hyper-reactive platelets in humans has been studied using a corresponding mouse model (PAR4-P322L), which showed a reduced, rather than enhanced, platelet response. nih.gov This highlights how even specific genetic variations can have different functional consequences across species.

The failure rate of drugs transitioning from promising preclinical animal studies to successful human clinical trials is notably high, emphasizing the "lost in translation" problem. osf.ionih.gov This discrepancy can be attributed to the inherent biological complexity of each species, which can lead to different outcomes even under identical experimental manipulations. researchgate.net Therefore, while rat models provide foundational insights into PAR4 biology, the data must be interpreted with caution, recognizing that they represent a simplified system that may not fully capture the intricacies of human physiological and pathological processes. advancedsciencenews.comnih.gov

Advanced Biochemical and Biophysical Techniques

Synthesis and Characterization of Peptide Agonists (e.g., PAR4 (1-6) (human))

The study of PAR4 relies heavily on synthetic peptide agonists that mimic the receptor's tethered ligand, which is exposed after proteolytic cleavage by enzymes like thrombin. tandfonline.com The human PAR4 tethered ligand sequence is GYPGQV. pnas.org The corresponding hexapeptide, PAR4 (1-6) (human), can be synthesized to activate the receptor experimentally, bypassing the need for enzymatic cleavage. pnas.orgnovoprolabs.com

Synthesis: Synthetic peptides like PAR4 (1-6) (human) are typically produced using solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble resin support. The process is automated and allows for the precise construction of the desired peptide sequence. After the synthesis is complete, the peptide is cleaved from the resin and deprotected.

Characterization and Purification: Following synthesis, the crude peptide product is purified, most commonly using high-performance liquid chromatography (HPLC). pnas.org This technique separates the target peptide from impurities and byproducts generated during synthesis. The purity and identity of the final peptide are then confirmed through analytical techniques such as:

Mass Spectrometry (MS): This technique is used to verify the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass of the PAR4 (1-6) sequence.

HPLC Analysis: An analytical HPLC run is performed on the purified product to assess its purity, which is typically required to be >95% for use in biological assays.

Researchers often use modified or analogous peptides, such as AYPGKF-NH2, which has been found to be a more potent PAR4 agonist than the native sequence in many experimental systems. nih.govacs.org Structure-activity relationship studies have led to the development of optimized agonists with improved potency for use in various assays. tandfonline.com

Intracellular Calcium Mobilization Assays

Activation of PAR4, a G-protein coupled receptor (GPCR), primarily signals through the Gq pathway, leading to the activation of phospholipase C. mdpi.com This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.gov Measuring this increase in intracellular calcium is a robust and widely used method to quantify PAR4 activation. nih.govnih.gov

The most common method involves loading cells with a calcium-sensitive fluorescent dye, such as Fura-2-AM or those found in FLIPR Calcium Assay Kits. nih.govmoleculardevices.com These dyes exhibit a change in their fluorescent properties upon binding to free Ca2+. The assay proceeds as follows:

Cell Loading: Cells expressing PAR4 (either endogenously, like platelets, or in a heterologous expression system like COS or HEK293 cells) are incubated with the cell-permeable fluorescent dye. pnas.orgnih.gov

Agonist Addition: The PAR4 agonist, such as PAR4 (1-6) or thrombin, is added to the cells.

Fluorescence Measurement: A specialized instrument, such as a FlexStation or FLIPR system, monitors the fluorescence intensity over time. nih.govspringernature.com An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

This technique allows for real-time kinetic analysis and is suitable for high-throughput screening of potential PAR4 agonists and antagonists. nih.govnih.gov Studies have shown that PAR4 activation leads to a slow but sustained calcium signal, in contrast to the rapid and transient signal elicited by PAR1, providing a way to distinguish the signaling kinetics of the two receptors. mdpi.comacs.org

Table 1: Representative Data from PAR4 Calcium Mobilization Assays
AgonistCell SystemEC₅₀ ValueReference Finding
PAR4 Activating Peptide (GYPGQV)COS cells expressing human PAR4~100 µMThe EC₅₀ for the PAR4 activating peptide was substantially higher than that for thrombin. pnas.org
AYPGKF (Optimized PAR4-AP)HEK293-PAR4 cells61 µMAn optimized peptide, A-Phe(4-F)-PGWLVKNG, showed significantly higher potency with an EC₅₀ of 2.3 µM. tandfonline.com
ThrombinGel-filtered platelets≥125 nMThrombin activates PAR4 much more slowly than PAR1, which has an EC₅₀ of 6.2 nM for initial Ca²⁺ influx velocity. acs.org

Inositol Phosphate Release Assays

As a direct downstream consequence of phospholipase C activation, the generation of inositol phosphates (IPs), particularly inositol 1,4,5-trisphosphate (IP3), serves as another key indicator of PAR4-Gq signaling. Assays measuring the accumulation of total inositol phosphates provide a cumulative signal over time, making them a sensitive method for quantifying receptor activation.

The methodology typically involves radiolabeling. Cells are pre-incubated with myo-[3H]inositol, which is incorporated into the cell membrane as phosphatidylinositols. Upon stimulation with a PAR4 agonist, phospholipase C cleaves the labeled lipids, releasing soluble [3H]inositol phosphates into the cytoplasm. The reaction is then stopped, and the water-soluble IPs are separated from the membrane lipids, often using ion-exchange chromatography. The radioactivity of the IP fraction is then measured by scintillation counting, which is proportional to the level of PAR4 activation.

Studies using this method have confirmed that both thrombin and trypsin can stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate in COS cells transiently transfected with PAR4 cDNA, leading to the formation of intracellular inositol phosphates. pnas.org This response was comparable to the activation of PAR1 by thrombin, confirming PAR4's coupling to this signaling pathway. pnas.org

Platelet Aggregation and Secretion Assays (ATP, P-selectin, αIIbβ3 activation)

Platelets are a primary physiological system for studying PAR4 function. Upon activation by agonists like thrombin or PAR4 activating peptides, platelets undergo a series of responses including shape change, granule secretion, and aggregation, which are essential for thrombosis and hemostasis. nih.gov Various assays are used to quantify these functional outcomes.

Platelet Aggregation: Platelet aggregation is commonly measured using light transmission aggregometry (LTA). plos.org In this technique, a light beam is passed through a suspension of stirred platelets in platelet-rich plasma or a washed platelet solution. As platelets aggregate into larger clumps, the turbidity of the suspension decreases, and more light is transmitted through the sample. The change in light transmittance is recorded over time to generate an aggregation curve. This method is used to determine the extent and rate of aggregation in response to PAR4 agonists. plos.orgnih.gov

Platelet Secretion Assays: PAR4 activation triggers the release of substances stored in platelet granules. nih.govnih.gov

ATP Secretion: Dense granules in platelets contain large amounts of ATP. acs.org Its release can be measured using a luciferin-luciferase-based luminescence assay. nih.gov When secreted ATP comes into contact with the reagent, light is produced, and the luminescence is quantified as a measure of dense granule secretion. nih.gov

P-selectin Expression: P-selectin (CD62p) is a protein stored in the membrane of α-granules. Upon platelet activation, these granules fuse with the plasma membrane, exposing P-selectin on the platelet surface. acs.org The amount of surface-expressed P-selectin can be quantified using flow cytometry with a fluorescently labeled anti-P-selectin antibody. acs.orgnih.gov

αIIbβ3 Activation: The integrin αIIbβ3 (also known as GPIIb/IIIa) is the most abundant receptor on the platelet surface. Activation of platelets leads to a conformational change in αIIbβ3, enabling it to bind fibrinogen and mediate platelet aggregation. acs.org The activated state of this integrin can be detected by flow cytometry using conformation-specific antibodies, such as PAC-1. acs.org

These assays are critical for characterizing the functional consequences of PAR4 signaling in platelets and for evaluating the efficacy of PAR4 antagonists. acs.orgplos.org

Table 2: Findings from Platelet Function Assays
AssayAgonistKey FindingReference
AggregationPAR4-AP (AYPGKF-NH₂)Induced full and irreversible platelet aggregation. acs.org
ATP SecretionPAR4-AP, Thrombin, Cathepsin GPAR4 activity potentiates platelet dense granule secretion. nih.gov
P-selectin Expressionγ-thrombin (PAR4-specific)Stimulation with 100 nM γ-thrombin induces P-selectin expression, which is a readout of PAR4 activation. acs.org
αIIbβ3 ActivationThrombin (10 nM)Dual inhibition of PAR1 and PAR4 significantly inhibits thrombin-mediated GPIIbIIIa activation. plos.org

Reporter Gene Assays for Pathway Activity

Reporter gene assays are fundamental tools for investigating the intracellular signaling pathways activated by Protease-Activated Receptor 4 (PAR4). These assays measure the transcriptional activity of specific signaling cascades initiated upon receptor activation. The principle involves introducing a reporter gene, such as luciferase or β-galactosidase, into cells. The expression of this reporter gene is driven by a promoter containing response elements that are specific to certain transcription factors. When PAR4 is activated, it triggers signaling pathways that lead to the activation of these transcription factors, which then bind to the response elements and drive the expression of the reporter gene. The resulting signal, such as light emission from luciferase, can be quantified as a measure of pathway activation. eubopen.orgbmglabtech.compromega.com

Commonly used reporter assays for studying G protein-coupled receptors (GPCRs) like PAR4, which couples to Gαq and Gα12/13, include those that measure the activity of transcription factors like Nuclear Factor of Activated T-cells (NFAT) and cAMP Response Element Binding Protein (CREB).

NFAT Reporter Assays: PAR4 activation leads to an increase in intracellular calcium levels, which in turn activates the phosphatase calcineurin. Calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and activate the transcription of genes containing NFAT response elements. In an NFAT reporter assay, cells are transfected with a plasmid where the luciferase gene is downstream of NFAT response elements. Activation of PAR4 by its activating peptide (PAR4-AP) would lead to a measurable increase in luciferase activity, indicating the engagement of the Gαq-calcium-NFAT pathway. sapphirebioscience.comnih.govbpsbioscience.combpsbioscience.comsignosisinc.com

CREB Reporter Assays: While PAR4 primarily signals through Gαq, crosstalk with other pathways can lead to the activation of CREB. Reporter constructs with cAMP Response Elements (CRE) upstream of a luciferase gene can be used to monitor this activity. An increase in luciferase expression following PAR4 stimulation would suggest the involvement of pathways that modulate cAMP levels or activate kinases that phosphorylate CREB. nih.govnih.govamsbio.compromega.com

These assays are highly adaptable for high-throughput screening to identify agonists or antagonists of PAR4. By measuring the dose-dependent change in reporter gene expression, the potency and efficacy of various compounds can be determined.

Table 1: Commonly Used Reporter Gene Assays for GPCR Signaling Pathways Relevant to PAR4

Reporter AssaySignaling Pathway MeasuredTypical Reporter GenePrinciple of Detection
NFATGαq / CalciumFirefly LuciferaseLuminescence
CREBGαs / cAMP / PKA or other kinasesFirefly LuciferaseLuminescence
SRE/SRFGαq / RhoA / MAPKFirefly LuciferaseLuminescence

Co-Immunoprecipitation and Pull-Down Assays for Protein Interactions

Co-immunoprecipitation (Co-IP) and pull-down assays are classical biochemical techniques used to identify and validate protein-protein interactions. thermofisher.comyoutube.comnih.govnih.govresearchgate.net These methods are crucial for discovering the components of the PAR4 signalosome, including scaffolding proteins, G proteins, and downstream effectors.

In a Co-IP experiment, a specific antibody targeting PAR4 is used to capture the receptor from a cell lysate. If PAR4 is in a stable complex with other proteins, these interacting partners will be captured along with it. The entire complex is then precipitated from the solution, typically using protein A/G-conjugated beads. After washing away non-specifically bound proteins, the complex is eluted, and the interacting partners are identified by techniques like Western blotting or mass spectrometry. thermofisher.comnih.gov This method is particularly valuable as it allows for the study of interactions within a near-physiological cellular context. nih.gov

Pull-down assays are similar in principle but typically use a "bait" protein that is tagged (e.g., with GST or a His-tag) and purified. youtube.com In the context of PAR4 research, a tagged version of a specific intracellular domain of PAR4, such as the C-terminal tail, could be expressed and immobilized on affinity beads. This "bait" is then incubated with a cell lysate. Proteins from the lysate that directly or indirectly bind to the PAR4 domain are "pulled down" and subsequently identified. This in vitro method is useful for confirming direct interactions predicted by other techniques. youtube.com

For instance, research has shown that PAR4 interacts with the P2Y12 receptor and the α2A-adrenoceptor in human platelets. nih.gov These interactions could be validated using Co-IP with an anti-PAR4 antibody, followed by Western blotting for P2Y12 or the α2A-adrenoceptor.

Bioluminescence Resonance Energy Transfer (BRET) for Dimerization Studies

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based technique used to study protein-protein interactions in real-time within living cells. It is particularly well-suited for investigating the dimerization and oligomerization of GPCRs like PAR4. The BRET methodology relies on the non-radiative transfer of energy between a bioluminescent donor molecule (typically a luciferase) and a fluorescent acceptor molecule (such as a Green Fluorescent Protein, GFP, or Yellow Fluorescent Protein, YFP). uniprot.orgnih.gov

For studying PAR4 dimerization, two populations of the receptor are created: one fused to a luciferase (e.g., PAR4-Luc) and the other to a fluorescent protein (e.g., PAR4-YFP). These constructs are co-expressed in cells. If the PAR4-Luc and PAR4-YFP molecules come into close proximity (within 1-10 nanometers), as would occur during dimerization, the energy generated by the luciferase upon substrate oxidation can be transferred to the YFP, causing it to fluoresce. uniprot.org The ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Luc) is measured. A specific and saturable BRET signal that increases with the expression of the acceptor is indicative of a specific interaction.

Research has successfully employed BRET to demonstrate that PAR4 forms homodimers. In these studies, a hyperbolic BRET signal was observed as the ratio of PAR4-GFP to PAR4-Luc expression was increased, which is characteristic of a specific interaction. As a negative control, co-expression of PAR4-Luc with an unrelated GPCR, rhodopsin, fused to GFP did not produce a specific BRET signal, confirming the specificity of the PAR4-PAR4 interaction.

Bimolecular Fluorescence Complementation (BiFC) for Protein-Protein Interactions

Bimolecular Fluorescence Complementation (BiFC) is another valuable technique for visualizing protein-protein interactions directly within living cells. nih.govnih.govresearchgate.netsemanticscholar.org The principle of BiFC is based on splitting a fluorescent protein (like YFP or Venus) into two non-fluorescent fragments. These fragments are then fused to two proteins of interest, for example, PAR4 and a potential interacting partner.

If the two proteins of interest interact, they bring the non-fluorescent fragments of the fluorescent protein into close proximity, allowing them to refold and reconstitute a functional, fluorescent protein. nih.govsemanticscholar.org The resulting fluorescence can be detected and localized within the cell using fluorescence microscopy, providing spatial information about where the interaction occurs. researchgate.net

A key feature of BiFC is that the re-association of the fluorescent protein fragments is generally irreversible. This stability makes the technique highly sensitive, enabling the detection of even weak or transient interactions that might be missed by other methods. nih.govsemanticscholar.org Studies have utilized BiFC to provide further evidence for the formation of PAR4 homodimers, complementing findings from BRET experiments.

Flow Cytometry for Cellular Activation Markers

Flow cytometry is an indispensable tool for studying the functional consequences of PAR4 activation on a single-cell level, particularly in the context of human platelets. This technique allows for the rapid, quantitative analysis of multiple cellular parameters, including the expression of surface markers indicative of cell activation.

When human platelets are activated by thrombin or a PAR4-activating peptide (PAR4-AP), they undergo a series of changes, including the secretion of granule contents. This process leads to the surface expression of proteins that are normally stored within these granules. Flow cytometry can quantify this response using fluorescently labeled antibodies against these activation markers.

Key markers for PAR4-mediated platelet activation include:

P-selectin (CD62P): This protein is stored in α-granules and is rapidly translocated to the platelet surface upon activation. Increased P-selectin expression is a hallmark of platelet activation and degranulation.

GPIIb/IIIa activation (PAC-1 binding): The integrin GPIIb/IIIa undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen. The PAC-1 antibody specifically recognizes the activated form of GPIIb/IIIa.

Studies have extensively used flow cytometry to characterize PAR4 function. For example, by stimulating human platelets with PAR4-AP and measuring the increase in P-selectin and PAC-1 binding, researchers can assess the receptor's signaling capacity. This method is also widely used in a high-throughput format to screen for PAR4 antagonists, where a reduction in the expression of these activation markers in the presence of a test compound indicates inhibitory activity. nih.govacs.org Furthermore, flow cytometry can be used to analyze platelet-leukocyte interactions, which are also promoted by PAR4 activity.

Table 2: Flow Cytometry Markers for Human PAR4-Mediated Platelet Activation

MarkerCellular LocationFunction in PlateletsChange Upon PAR4 Activation
P-selectin (CD62P)α-granule membraneAdhesion moleculeIncreased surface expression
Activated GPIIb/IIIaPlasma membraneFibrinogen receptor, mediates aggregationConformational change, increased PAC-1 binding
CD41 (GPIIb)Plasma membranePart of the GPIIb/IIIa complexUsed to identify platelets

Proteomics and Mass Spectrometry for Interaction Mapping

Modern proteomics, powered by high-resolution mass spectrometry (MS), provides an unbiased and comprehensive approach to mapping the protein-protein interaction network of PAR4. youtube.comnih.govyoutube.comnih.govresearchgate.net This methodology can identify a broad range of interacting partners, from stable complex members to transient signaling effectors, without prior knowledge of their identity.

A common strategy involves affinity purification coupled with mass spectrometry (AP-MS). youtube.com In this approach, PAR4, often with an epitope tag like YFP or FLAG, is expressed in a suitable human cell line (e.g., HEK293 cells). The cells are lysed under conditions that preserve protein complexes, and the PAR4 "bait" protein is captured using an antibody against the tag. The captured protein complexes are then separated from non-specific binders through washing steps. Finally, the proteins in the purified complex are digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

To distinguish true interactors from non-specific background proteins, quantitative proteomic techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are often employed. strath.ac.uk In a SILAC experiment, two cell populations are grown in media containing either "light" or "heavy" isotopes of essential amino acids. The experimental cells express the tagged PAR4, while the control cells might express the tag alone. After affinity purification from a mixed lysate, the ratio of heavy to light peptides for each identified protein is measured by MS. A high ratio indicates a specific interaction with PAR4.

A recent proteomic study using SILAC and GFP-trap affinity purification in HEK293 cells expressing PAR4-YFP identified over 1,000 potential interacting proteins. strath.ac.uk This large-scale analysis revealed significant clusters of proteins associated with mitochondria and ribosomes. The study also used artificial intelligence tools like AlphaFold to predict and validate interactions, confirming that the C-terminal tail of PAR4 likely interacts with PDZ domain-containing proteins from the GIPC family. strath.ac.uk

Table 3: Selected Potential Interacting Partners of Human PAR4 Identified by Proteomics

Protein FamilySpecific ExamplesPutative FunctionMethod of Identification
GIPC FamilyGIPC1, GIPC2, GIPC3PDZ domain-containing scaffolding proteinsAP-MS with SILAC, validated by AlphaFold
Mitochondrial ProteinsVariousEnergy metabolism, apoptosisAP-MS with SILAC
Ribosomal ProteinsVariousProtein synthesisAP-MS with SILAC

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation

Determining the three-dimensional atomic structure of PAR4 is essential for understanding its mechanism of activation and for structure-based drug design. The two primary techniques for high-resolution structural determination of proteins are X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.govnih.govnih.gov

X-ray crystallography requires the protein of interest to be purified and grown into well-ordered crystals. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein can be built. nih.govnih.gov While this technique has been the gold standard for structural biology and can yield very high-resolution structures, a major bottleneck is the production of diffraction-quality crystals, which is particularly challenging for dynamic membrane proteins like GPCRs. nih.gov To date, no full-length structure of human PAR4 has been determined by X-ray crystallography. However, the crystal structure of the murine PAR4 extracellular fragment in complex with its activating protease, thrombin, has been solved, providing valuable insights into how the receptor is recognized and cleaved. nih.govbepls.com

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large, flexible, or multi-protein complexes that are difficult to crystallize. amsbio.comresearchgate.netnih.govyoutube.com In single-particle cryo-EM, a purified sample of the protein is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to take thousands of images of the individual protein particles in different orientations. These 2D images are then computationally combined to reconstruct a 3D model of the protein. youtube.com Recent technological advances have enabled cryo-EM to achieve near-atomic resolution for many proteins, including GPCRs. amsbio.combiorxiv.org

While an experimental structure of human PAR4 is not yet available, the cryo-EM structures of the related receptors PAR1 and PAR2 have been solved. biorxiv.org These structures provide a template for building homology models of PAR4, which can be used for computational studies like molecular docking to screen for potential new antagonist compounds. nih.gov The eventual structural determination of full-length human PAR4, likely in complex with its G protein, by cryo-EM will be a major breakthrough, providing a precise blueprint for understanding its function and for designing novel antiplatelet therapies.

Genetic Manipulation and Gene Editing Approaches (e.g., CRISPR/Cas9)

The advent of precise genome editing technologies, most notably the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system, has revolutionized the study of human Protease-Activated Receptor 4 (PAR4). nih.govnih.govimrpress.com These powerful tools allow for the targeted modification of the F2RL3 gene, which encodes PAR4, enabling researchers to create sophisticated cellular and animal models to dissect its complex roles in health and disease. maayanlab.cloud Genetic manipulation strategies primarily include gene knockout to study loss-of-function phenotypes, and gene knock-in to introduce specific human PAR4 variants into model organisms, thereby creating "humanized" models for more clinically relevant research. ovid.comnih.gov

CRISPR/Cas9-Mediated Generation of Humanized PAR4 Mouse Models

A significant challenge in PAR4 research has been the notable differences between human and murine PAR4, which has limited the direct translation of findings from mouse models to human physiology. confex.commdpi.com To overcome this, researchers have successfully employed CRISPR/Cas9 to replace the mouse F2rl3 gene with the human F2RL3 gene, creating humanized mouse lines that express human PAR4. ovid.comconfex.com

One prominent application of this technology has been the investigation of a common single nucleotide polymorphism (SNP) in the F2RL3 gene, rs773902. This variant results in an alanine to threonine substitution at position 120 (Ala120Thr) of the PAR4 protein and is more prevalent in individuals of African ancestry. ovid.comjci.org Clinical studies have associated the Thr120 variant with increased platelet reactivity. ovid.comgoogle.comresearchgate.net

To explore the direct causal link between this variant and physiological outcomes, humanized mouse lines homozygous for either the Ala120 (hPAR4^Ala^) or the Thr120 (hPAR4^Thr^) variant were generated using CRISPR/Cas9. ovid.comconfex.com In these models, the full-length human F2RL3 cDNA was inserted under the control of the mouse gene's regulatory elements, ensuring physiologically relevant expression. ovid.com

Key Research Findings from Humanized PAR4 Mouse Models:

Platelet Hyperreactivity: Ex vivo studies of platelets from these mice demonstrated that the Thr120 variant leads to platelet hyperreactivity compared to the Ala120 variant. confex.com

Stroke Outcomes: In mouse models of ischemic stroke, animals carrying the human PAR4 risk allele (Thr120) exhibited worse stroke outcomes. This was correlated with an increase in platelet-neutrophil aggregates and neutrophil extracellular traps (NETs) in the brain tissue. jci.org

Therapeutic Targeting: The humanized mouse models provide a valuable platform for testing potential therapeutic interventions. For instance, pharmacological inhibition of PAR4 and P-selectin blockade showed promise in improving stroke outcomes in mice with the high-risk Thr120 allele. jci.org

The following table summarizes the key features and findings of these CRISPR/Cas9-generated humanized PAR4 mouse models.

ModelGenetic ModificationKey Research FocusSalient Findings
hPAR4^Ala^ and hPAR4^Thr^ MiceCRISPR/Cas9-mediated replacement of mouse F2rl3 with human F2RL3 (Ala120 or Thr120 variant)Investigating the functional consequences of the Ala120Thr (rs773902) polymorphism.The Thr120 variant is associated with increased platelet aggregation and worse outcomes in experimental stroke models. ovid.comconfex.comjci.org

CRISPR/Cas9 for Knockout and Point Mutation Studies

Beyond creating humanized models, CRISPR/Cas9 is also utilized to generate complete knockouts of the PAR4 gene in various cell lines and to introduce specific point mutations to study structure-function relationships.

Knockout Cell Lines: For example, human breast cancer cells (MCF7) with a CRISPR/Cas9-mediated knockout of PAR4 have been developed to investigate the receptor's role in cancer biology and other cellular processes like adipogenesis. nih.gov

Knock-in Mouse Models of Other Variants: In addition to the Ala120Thr variant, CRISPR/Cas9 has been used to create a knock-in mouse model of another human PAR4 variant, Pro310Leu (rs2227376), which is associated with a hypo-reactive receptor. The corresponding point mutation was introduced into the mouse F2rl3 gene (PAR4-P322L) to study its impact on platelet function. nih.govresearchgate.net Platelets from these mice showed reduced responsiveness to PAR4 activation, leading to prolonged arterial thrombosis time. nih.govresearchgate.net

This table details the application of CRISPR/Cas9 for generating knockout and specific mutant models for PAR4 research.

Model SystemGenetic AlterationResearch ApplicationKey Findings
Human Breast Cancer Cells (MCF7)CRISPR/Cas9-mediated knockout of F2RL3 (Par-4/PAWR)To study the role of PAR4 in cancer cell biology and adipogenesis.Loss of Par-4 was found to regulate adipogenesis by transcriptionally repressing PPARγ. nih.gov
PAR4-P322L Knock-in MiceCRISPR/Cas9-mediated point mutation in the mouse F2rl3 gene, homologous to human PAR4-P310LTo investigate the in vivo effects of a hypo-reactive PAR4 variant on platelet function.The mutation resulted in significantly reduced platelet responsiveness to PAR4 agonists and thrombin, and an extended time to arterial thrombosis. nih.govresearchgate.net

The precision of CRISPR/Cas9 and other gene-editing technologies continues to be instrumental in advancing our understanding of PAR4 biology. These approaches allow for the creation of highly specific models that are essential for elucidating the receptor's function in thrombosis, inflammation, and other pathophysiological processes, as well as for the preclinical evaluation of novel therapeutic strategies targeting PAR4.

Future Directions and Translational Perspectives in Human Par4 Research

Elucidating Biased Signaling and Rational Ligand Design

A significant frontier in PAR4 research is the exploration of biased signaling. This concept revolves around the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.gov PAR4 is known to couple to multiple G proteins, including Gαq/11 and Gα12/13, as well as β-arrestins, initiating diverse cellular responses. nih.govnih.govnih.gov Understanding how to selectively modulate these pathways is a key goal for developing safer and more effective therapeutics.

Future research will likely focus on:

Identifying Novel Ligands: High-throughput screening of large chemical libraries, including virtual screening approaches, is being employed to discover novel small molecules that can act as biased agonists or antagonists of PAR4. acs.orgresearchgate.net This involves creating homology models of PAR4 to predict binding sites and guide the design of new compounds. acs.orgnih.gov

Characterizing Signaling Pathways: Detailed molecular and cellular studies are needed to dissect the specific signaling cascades initiated by different PAR4 activators. This includes investigating the roles of G proteins and β-arrestins in various cell types and disease contexts. nih.gov For instance, research has shown that pepducins targeting different intracellular motifs of PAR4 can differentially inhibit platelet activation by blocking either G protein-coupled or β-arrestin-dependent signaling. nih.gov

Structure-Function Relationship: Determining the high-resolution structures of PAR4 in complex with different ligands will be crucial for understanding the molecular basis of biased signaling. nih.gov This knowledge will enable the rational design of ligands with desired signaling profiles, potentially separating the therapeutic effects from unwanted side effects like bleeding. nih.gov

Understanding the Influence of Membrane Microenvironment on PAR4 Function

The function of membrane receptors like PAR4 is intrinsically linked to their local environment within the cell membrane. The lipid composition, presence of other receptors, and scaffolding proteins can all influence PAR4 signaling and trafficking.

Key areas for future investigation include:

Lipid Rafts and Caveolae: Investigating the localization of PAR4 within specific membrane microdomains, such as lipid rafts and caveolae, and how this localization affects its interaction with signaling partners and downstream effectors.

Receptor Dimerization: PAR4 can form heterodimers with other receptors, such as PAR1 and the P2Y12 receptor, which can modulate its signaling properties. ashpublications.orgnih.gov For example, the heterodimerization of PAR1 and PAR4 on human platelets enhances the rate of PAR4 cleavage by thrombin. ashpublications.org Further research is needed to understand the prevalence and functional consequences of these interactions in different cell types.

Post-Translational Modifications: Post-translational modifications, such as palmitoylation, can influence the localization and signaling of GPCRs. mdpi.com Studies on how these modifications affect human PAR4 function are warranted. For example, a palmitoylated pepducin, P4pal-10, has been shown to inhibit PAR4-AP-induced human platelet aggregation. mdpi.com

Further Defining PAR4's Role in Diverse Pathological Conditions

While PAR4's role in thrombosis is a primary focus, its involvement in a growing list of other diseases presents significant translational opportunities. mdpi.com

Future research will aim to clarify PAR4's contribution to:

Inflammation: PAR4 is implicated in inflammatory responses in various tissues. nih.gov For instance, it is involved in the activation of cytokines and can contribute to neurogenic pain and inflammation in conditions like inflammatory bowel disease. mdpi.comnih.govnih.gov PAR4 expression is also dynamically regulated on immune cells like monocytes and neutrophils. thieme-connect.com

Cancer: Emerging evidence suggests a role for PARs in cancer progression. mdpi.com The activation of PARs by proteases in the tumor microenvironment can contribute to tumor growth. mdpi.com

Cardiovascular Diseases Beyond Thrombosis: PAR4 is increasingly recognized for its role in atherosclerosis and adverse cardiac remodeling. thieme-connect.comresearchgate.net Upregulation of PAR4 in response to stressors like high glucose can drive processes associated with vascular and cardiac damage. alzdiscovery.org

Kidney Disease: Studies in mouse models suggest that PAR4 contributes to the pathology of acute and chronic kidney injury. physiology.org PAR4 knockout mice were protected against fibrosis and inflammation in models of kidney injury. physiology.org

Visceral Adipose Tissue Inflammation: Recent findings indicate that PAR4 supports inflammation in visceral adipose tissue, a key factor in obesity-related complications. nih.gov

Development of Advanced In Vitro and In Vivo Research Platforms

To accelerate the translation of basic research findings into clinical applications, the development of more sophisticated and relevant research models is essential.

Future efforts will focus on:

Humanized Mouse Models: The significant differences between human and mouse PAR4 have posed challenges for in vivo studies. mdpi.com The creation of humanized mouse lines expressing human PAR4 is a major advancement, allowing for more accurate in vivo testing of PAR4-targeted therapies and the study of human-specific genetic variants. nih.gov

Advanced In Vitro Models: The development of "vessel-on-a-chip" and other microfluidic devices that better mimic the physiological environment of blood vessels will provide more translational platforms for studying thrombosis and testing antithrombotic drugs. mmu.ac.uk These models can incorporate vascular endothelial cells and smooth muscle cells, creating a more complex and biologically relevant system. mmu.ac.uk Co-culture models are also being developed to study the interaction of different cell types in pathological processes. interpharma.ch

Novel Imaging and Biosensor Technologies: The use of advanced imaging techniques and biosensors will allow for real-time monitoring of PAR4 signaling and function in living cells and tissues. This will provide deeper insights into the dynamic regulation of PAR4 in health and disease. uibk.ac.at

Q & A

Q. What is the structural basis for PAR4 (1-6) (human) as a PAR4-specific agonist?

PAR4 (1-6) (GYPGQV) corresponds to the N-terminal sequence of PAR4 after proteolytic cleavage at Arg47/Gly47. Its agonist activity arises from the conformational changes induced by binding to PAR4's extracellular domain, mimicking thrombin-mediated activation. The Tyr2 and Gln5 residues are critical for receptor interaction, as shown by mutational studies . Structural characterization via NMR or circular dichroism can confirm its secondary structure and stability in physiological buffers.

Q. How is PAR4 (1-6) synthesized and validated for experimental use?

The peptide is synthesized using solid-phase peptide synthesis (SPPS), followed by trifluoroacetic acid (TFA) cleavage and purification via reverse-phase HPLC. Purity (≥98%) is confirmed by analytical HPLC and mass spectrometry (MW: 619.67 Da). Functional validation includes platelet aggregation assays (e.g., light transmission aggregometry) and calcium flux measurements in PAR4-expressing cells .

Q. What are standard in vitro assays to assess PAR4 (1-6) activity?

  • Platelet aggregation : Monitor aggregation in human platelet-rich plasma (PRP) at 0.1–10 µM concentrations .
  • Calcium mobilization : Use PAR4-transfected HEK293 cells with Fura-2 AM dye to quantify intracellular Ca²⁺ release .
  • Receptor internalization : Track fluorescently labeled PAR4 (1-6) using confocal microscopy to study receptor trafficking .

Advanced Research Questions

Q. How can contradictory data on PAR4 (1-6) as an agonist vs. inhibitor be resolved?

Discrepancies may arise from differences in experimental models (e.g., cell type-specific PAR4 expression, species variants) or peptide concentration. For example, notes inhibitory effects at high doses due to receptor desensitization. Dose-response curves (0.01–100 µM) and parallel studies with PAR4 knockout controls are essential. Cross-validation using PAR4 antagonists (e.g., ML354) can clarify mechanistic pathways .

Q. What strategies optimize PAR4 (1-6) stability in vivo for translational studies?

The peptide’s short half-life (<30 minutes in plasma) limits in vivo applications. Solutions include:

  • PEGylation : Extend half-life by attaching polyethylene glycol to the N-terminus.
  • D-amino acid substitution : Replace protease-sensitive residues (e.g., Val6) with D-enantiomers.
  • Nanoparticle encapsulation : Use lipid-based carriers to protect against enzymatic degradation .

Q. How do PAR4 genetic variants (e.g., rs773902) influence responses to PAR4 (1-6)?

The PAR4 Thr120Ala variant (rs773902) alters receptor signaling kinetics. In platelets from variant carriers, PAR4 (1-6) induces delayed but sustained calcium mobilization compared to wild-type receptors. Genotyping cohorts and using CRISPR-edited cell lines are critical for studying pharmacogenomic effects .

Q. What are the limitations of using PAR4 (1-6) in tumor progression studies?

While PAR4 (1-6) promotes angiogenesis in cancer models, its effects are context-dependent. For example, in prostate cancer, PAR4 activation upregulates MMP-9 but suppresses migration in colorectal cancer. Co-culture systems with stromal cells and single-cell RNA sequencing can dissect tissue-specific signaling .

Methodological Considerations

Q. How to design dose-response experiments for PAR4 (1-6) in inflammatory models?

  • In vitro : Use primary macrophages or endothelial cells stimulated with PAR4 (1-6) (1–50 µM) and measure cytokine release (IL-6, TNF-α) via ELISA .
  • In vivo : Administer intraperitoneally in murine models (0.1–5 mg/kg) and quantify leukocyte infiltration via flow cytometry. Include PAR4⁻/⁻ mice as controls .

Q. What controls are essential for PAR4 (1-6) specificity validation?

  • Negative controls : PAR4 knockout cells or scrambled peptide (e.g., VQGPYG).
  • Positive controls : Thrombin (PAR4 natural agonist) or PAR4-activating peptide (AYPGKF).
  • Pharmacological blockers : Use PAR4 antagonists (e.g., YD-3) to confirm receptor dependency .

Q. How to address batch-to-batch variability in PAR4 (1-6) activity?

Standardize synthesis protocols (e.g., SPPS with Fmoc chemistry) and validate each batch via:

  • Mass spectrometry : Confirm molecular weight and sequence.
  • Functional assays : Compare EC50 values across batches using calcium mobilization assays .

Data Interpretation Challenges

Q. Why do studies report conflicting EC50 values for PAR4 (1-6)?

Variability arises from receptor dimerization, cell membrane composition, and assay sensitivity. For instance, EC50 ranges from 0.5 µM in platelets to 5 µM in transfected HEK293 cells. Normalize data to receptor density (e.g., via flow cytometry) and use standardized buffer conditions (e.g., HEPES-buffered saline) .

Q. How to differentiate PAR4 (1-6) effects from PAR1 cross-activation?

PAR1 and PAR4 share downstream pathways (e.g., Gαq/11). Use selective inhibitors: Vorapaxar (PAR1-specific) vs. ML354 (PAR4-specific). Alternatively, employ PAR1⁻/⁻/PAR4⁻/⁻ double-knockout models to isolate signaling .

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